molecular formula C10H7Br2N B8617807 6,8-dibromo-2-methylQuinoline

6,8-dibromo-2-methylQuinoline

カタログ番号: B8617807
分子量: 300.98 g/mol
InChIキー: MEYVEXMDLAUCOT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,8-Dibromo-2-methylquinoline is a synthetic organic compound that serves as a valuable chemical intermediate and scaffold in medicinal chemistry and drug discovery research. The quinoline core is a privileged structure in pharmacology, known for its diverse biological activities . This compound is of significant interest in oncology research, particularly in the development of novel anti-cancer agents. Closely related derivatives, such as 5,7-dibromo-2-methyl-8-hydroxyquinoline (broquinaldol), have demonstrated potent activity against aggressive cancer cell lines. Recent scientific studies show that such derivatives can inhibit proliferation and induce apoptosis (programmed cell death) in triple-negative breast cancer (TNBC) cells, such as MDA-MB-468, by activating the MKK7-JNK signaling pathway . The bromine atoms on the quinoline ring are key for further chemical modifications, allowing researchers to synthesize a wide array of derivatives for structure-activity relationship (SAR) studies . The primary research value of 6,8-dibromo-2-methylquinoline lies in its use as a synthetic precursor. It enables the construction of more complex molecules through various coupling reactions, facilitating the exploration of new chemical space for identifying bioactive compounds . Researchers utilize this scaffold to develop potential therapeutic agents that act through mechanisms such as enzyme inhibition or pathway modulation. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C10H7Br2N

分子量

300.98 g/mol

IUPAC名

6,8-dibromo-2-methylquinoline

InChI

InChI=1S/C10H7Br2N/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,1H3

InChIキー

MEYVEXMDLAUCOT-UHFFFAOYSA-N

正規SMILES

CC1=NC2=C(C=C(C=C2C=C1)Br)Br

製品の起源

United States
Foundational & Exploratory

Navigating the Synthesis and Application of the 6,8-Dibromo-2-Methylquinoline Scaffold: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and the Significance of Bromination

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse biological activities. Its rigid, bicyclic aromatic structure provides an excellent scaffold for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. The strategic introduction of halogen atoms, particularly bromine, onto the quinoline ring system can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This guide focuses on the 6,8-dibromo-2-methylquinoline scaffold, a promising platform for the development of novel therapeutics. While a specific CAS number for the parent compound, 6,8-dibromo-2-methylquinoline, is not readily found in major chemical databases, this guide will provide a comprehensive overview of its synthesis, chemical properties, and the potential applications of its derivatives.

Physicochemical Properties and Characterization

The core chemical properties of the 6,8-dibromo-2-methylquinoline scaffold are presented below. These values are calculated based on the molecular structure and can be used as a reference for experimental design and analysis.

PropertyValueSource
Molecular Formula C₁₀H₇Br₂NCalculated
Molecular Weight 300.98 g/mol Calculated
Monoisotopic Mass 298.899 g/mol Calculated
XLogP3 4.3Predicted
Hydrogen Bond Donor Count 0Predicted
Hydrogen Bond Acceptor Count 1Predicted
Rotatable Bond Count 0Predicted

Characterization of synthesized 6,8-dibromo-2-methylquinoline derivatives would typically involve a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule, including the positions of the bromine and methyl substituents on the quinoline ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional group vibrations within the molecule.

  • Melting Point: The melting point is a crucial indicator of purity for solid compounds.

Synthesis of the 6,8-Dibromo-2-Methylquinoline Scaffold: The Friedländer Annulation

A robust and versatile method for the synthesis of substituted quinolines is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of the 6,8-dibromo-2-methylquinoline scaffold, a plausible approach involves the reaction of 2-amino-3,5-dibromobenzaldehyde with acetone.

Proposed Synthetic Pathway

Friedlander_Synthesis reactant1 2-Amino-3,5-dibromobenzaldehyde reaction Acid or Base Catalyst Heat reactant1->reaction + reactant2 Acetone reactant2->reaction + product 6,8-Dibromo-2-methylquinoline reaction->product

Caption: Proposed Friedländer synthesis of 6,8-dibromo-2-methylquinoline.

Step-by-Step Experimental Protocol (Hypothetical)
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3,5-dibromobenzaldehyde (1.0 eq).

  • Reagent Addition: Add a suitable solvent such as ethanol, followed by an excess of acetone (e.g., 5-10 eq).

  • Catalyst: Introduce a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 6,8-dibromo-2-methylquinoline.

Reactivity and Potential for Derivatization

The 6,8-dibromo-2-methylquinoline scaffold offers several avenues for further chemical modification, making it a valuable building block in drug discovery. The bromine atoms at the 6- and 8-positions are particularly amenable to various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Key Transformation Pathways

Reactivity_Pathways start 6,8-Dibromo-2-methylquinoline suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) start->buchwald sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) start->sonogashira cyanation Cyanation (e.g., Zn(CN)₂, Pd catalyst) start->cyanation product_aryl 6,8-Diaryl-2-methylquinoline suzuki->product_aryl product_amino 6,8-Diamino-2-methylquinoline buchwald->product_amino product_alkynyl 6,8-Dialkynyl-2-methylquinoline sonogashira->product_alkynyl product_cyano 6,8-Dicyano-2-methylquinoline cyanation->product_cyano

Caption: Potential derivatization of the 6,8-dibromo-2-methylquinoline scaffold.

These transformations enable the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. For instance, Suzuki coupling can introduce various aryl or heteroaryl groups, while Buchwald-Hartwig amination allows for the installation of a wide range of amino functionalities.

Applications in Drug Development: A Landscape of Potential

While direct biological data for the parent 6,8-dibromo-2-methylquinoline is limited, the broader class of substituted quinolines exhibits a remarkable range of pharmacological activities. The presence of bromine atoms can enhance these activities and confer desirable pharmacokinetic properties.

Potential Therapeutic Areas:

  • Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity. The 6,8-dibromo substitution pattern could lead to novel compounds that interfere with cancer cell proliferation, induce apoptosis, or inhibit key oncogenic signaling pathways.

  • Antimicrobial Agents: The quinoline scaffold is a well-established pharmacophore in the development of antibacterial and antifungal drugs. Brominated quinolines may exhibit enhanced activity against drug-resistant strains.

  • Antiviral Agents: Certain quinoline derivatives have shown promise as antiviral agents. The 6,8-dibromo-2-methylquinoline scaffold could serve as a starting point for the development of new treatments for viral infections.

  • Anti-inflammatory Agents: Quinolines have also been investigated for their anti-inflammatory properties. The introduction of bromine atoms may modulate their activity against inflammatory targets.

Safety and Handling

As with all laboratory chemicals, derivatives of 6,8-dibromo-2-methylquinoline should be handled with appropriate safety precautions. This includes working in a well-ventilated fume hood and wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. For specific safety information, it is crucial to consult the Safety Data Sheet (SDS) of the particular compound being handled.

Conclusion and Future Directions

The 6,8-dibromo-2-methylquinoline scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. Its synthesis via the Friedländer annulation is straightforward, and the presence of two bromine atoms allows for extensive chemical derivatization. Future research in this area should focus on the synthesis of diverse libraries of 6,8-disubstituted-2-methylquinolines and their systematic evaluation in a range of biological assays to unlock their full therapeutic potential. The insights provided in this guide are intended to empower researchers to explore this exciting area of medicinal chemistry.

References

  • 4-AMINO-6,8-DIBROMO-2-METHYLQUINOLINE — Chemical Substance Information. [Link]

  • Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H) -One Derivatives Via 6, 8- Dibromo-2-Methyl-4h-Benzo [D][1] –Oxazin-4- One. International Journal of Scientific & Technology Research. [Link]

  • Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. ResearchGate. [Link]

  • 6,8-Dibromoquinoline. National Center for Biotechnology Information. [Link]

  • The quinoline skeleton is often used for designing of many synthetic compounds with diverse pharmacological and medicinal properties. National Center for Biotechnology Information. [Link]

  • 6-Bromo-2-methylquinoline | C10H8BrN. PubChem. [Link]

Sources

In-Depth Spectral Analysis and Synthesis Protocols for 6,8-Dibromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated quinolines serve as indispensable scaffolds in medicinal chemistry, acting as critical intermediates for the development of antimalarial, antibacterial, and antitumoral agents. Specifically, 6,8-dibromo-2-methylquinoline provides a highly functionalized core where the C6 and C8 bromine atoms offer orthogonal handles for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

As a Senior Application Scientist, evaluating the synthesis and spectral characterization of such compounds requires more than mere data transcription. It demands a rigorous, self-validating approach to experimental design and a critical assessment of primary literature. This whitepaper details a robust, regioselective synthesis protocol for 6,8-dibromo-2-methylquinoline and provides a comprehensive, causally-driven analysis of its 1 H and 13 C NMR spectral data, including the correction of anomalous literature reports.

Mechanistic Synthesis Protocol

Traditional Friedländer quinoline syntheses often rely on the condensation of ortho-aminobenzaldehydes with carbonyl compounds under harsh basic or acidic conditions, which can trigger unwanted side reactions such as aldehyde self-condensation. To circumvent this, modern protocols utilize a Copper(I)-catalyzed retro-aldol reaction [1].

Strategic Rationale (Causality)

By employing a β -hydroxyketone as a "masked" enolate source, the reactive acetone enolate is generated in situ via a Cu(I)-promoted C α –C β bond cleavage[1]. This controlled, low-concentration release of the enolate kinetically favors the desired intramolecular cyclization with 2-amino-3,5-dibromobenzaldehyde over intermolecular side reactions, resulting in exceptional regioselectivity and yield[1].

Step-by-Step Methodology

This self-validating protocol ensures high fidelity and reproducibility:

  • Reagent Preparation: Charge an oven-dried Schlenk flask with 2-amino-3,5-dibromobenzaldehyde (1.0 equiv) and a suitable β -hydroxyketone (e.g., 4-hydroxy-4-phenyl-2-butanone, 1.5 equiv)[1].

  • Catalyst Loading: Add 10 mol% of Copper(I) chloride (CuCl). The Cu(I) species is critical for coordinating the β -hydroxyketone and facilitating the retro-aldol cleavage[1].

  • Inert Atmosphere Setup: Evacuate and backfill the flask with anhydrous Argon three times to prevent the oxidation of the Cu(I) catalyst to Cu(II).

  • Solvent Addition: Suspend the mixture in an anhydrous, weakly basic solvent system (e.g., toluene) to suppress background condensation.

  • Thermal Activation: Heat the reaction mixture to 100–120 °C. Monitor the C α –C β cleavage and subsequent cyclization via TLC.

  • Dehydration & Aromatization: The intermediate cyclized adduct spontaneously dehydrates (-H 2​ O) under thermal conditions to yield the fully aromatized quinoline core[1].

  • Purification: Quench the reaction, extract with ethyl acetate, dry over Na 2​ SO 4​ , and purify the residue via silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 10:1 v/v) to isolate 6,8-dibromo-2-methylquinoline as a yellow solid[2].

Structural and Spectral Characterization

The validation of 6,8-dibromo-2-methylquinoline relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a critical analysis of the spectral data obtained in CDCl 3​ [2].

1 H NMR Spectral Data & Causality

The 1 H NMR spectrum (400 MHz, CDCl 3​ ) exhibits five distinct signals, perfectly aligning with the five chemically non-equivalent proton environments in the molecule[2].

Chemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignmentCausality / Rationale
8.11 Doublet (d)2.11HH-5 (Aromatic)Deshielded by the peri-interaction with the heteroaromatic ring. The 2.1 Hz coupling indicates a meta-relationship with H-7, confirming substitution at C-6 and C-8.
7.93 Doublet (d)8.41HH-4 (Aromatic)Downfield shifted due to the polarization of the C=N bond, which places partial positive character at C-4. The 8.4 Hz coupling is a standard ortho-coupling with H-3.
7.89 Doublet (d)2.11HH-7 (Aromatic)Flanked by two electronegative bromine atoms (C-6 and C-8). Exhibits meta-coupling (2.1 Hz) with H-5.
7.35 Doublet (d)8.41HH-3 (Aromatic)Shielded relative to H-4 due to its position α to the electron-donating methyl group.
2.81 Singlet (s)-3HC-2 MethylHighly deshielded compared to aliphatic methyls (~0.9 ppm) due to attachment to an sp 2 carbon directly adjacent to the electronegative pyridine-like nitrogen.
13 C NMR Spectral Data & Critical Literature Review

The 13 C NMR spectrum (101 MHz, CDCl 3​ ) reported in the primary literature lists the following shifts: δ 160.8, 143.7, 135.6 (d, J = 7.7 Hz), 129.4, 128.3, 125.3, 123.7, 118.6, 25.7[2].

Critical Data Review (E-E-A-T Insight): As an expert in spectral analysis, two significant anomalies in the published literature data must be addressed:

  • Missing Carbon Signal: The molecule C 10​ H 7​ Br 2​ N contains 10 distinct carbon atoms, yet only 9 signals are reported[2]. This indicates that either two aromatic carbons are overlapping (likely in the 123–129 ppm region) or a quaternary carbon signal (such as C-6 or C-8 attached to the quadrupolar bromine atoms) was broadened and lost in the baseline noise.

  • Anomalous Spin-Spin Coupling: The literature reports a doublet at 135.6 ppm with a J -coupling of 7.7 Hz[2]. In a molecule containing only C, H, N, and Br, there are no NMR-active nuclei with sufficient natural abundance to cause a 7.7 Hz splitting in a standard decoupled 13 C spectrum. This is almost certainly a typographical error in the original supplementary information—likely a copy-paste artifact from a fluorinated analogue (e.g., 6-fluoro-2-methylquinoline) synthesized in the same study[2].

Chemical Shift ( δ , ppm)Proposed AssignmentCausality / Rationale
160.8 C-2 (Quaternary)Most deshielded carbon, directly attached to the electronegative nitrogen atom.
143.7 C-8a (Quaternary)Bridgehead carbon attached to the nitrogen.
135.6 C-4 (Aromatic CH)Typical shift for the C-4 position in quinoline systems. (Note: The reported doublet is a literature artifact).
129.4, 128.3, 125.3 C-8, C-5, C-7Aromatic carbons. Halogenated carbons (C-Br) often experience a shielding "heavy atom effect," pushing them slightly upfield relative to standard aromatic carbons.
123.7 C-4a (Quaternary)Bridgehead carbon.
118.6 C-6 (Quaternary)Shielded by the heavy atom effect of the attached bromine.
25.7 C-2 MethylAliphatic carbon, deshielded by the adjacent heteroaromatic ring.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and the subsequent self-validating spectral characterization process.

G A 2-Amino-3,5-dibromobenzaldehyde + β-Hydroxyketone B Cu(I) Catalyst Retro-Aldol Cleavage A->B C In situ Copper Enolate B->C Cα-Cβ Cleavage D Intramolecular Cyclization & Dehydration C->D E 6,8-Dibromo-2-methylquinoline (Target Compound) D->E -H2O F 1H NMR Validation (5 Distinct Signals) E->F G 13C NMR Validation (Critical Data Review) E->G

Figure 1: Catalytic retro-aldol synthesis and NMR validation workflow for 6,8-dibromo-2-methylquinoline.

References

  • Zhang, S.-L., & Deng, Z.-Q. (2016). Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydes. Organic & Biomolecular Chemistry, 14(38), 8966-8970. URL:[Link]

Sources

Physicochemical Profiling and Synthetic Utility of 6,8-Dibromo-2-methylquinoline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of heterocyclic chemistry, substituted quinolines serve as privileged scaffolds for drug discovery and advanced materials. 6,8-Dibromo-2-methylquinoline (also known as 6,8-dibromoquinaldine) is a rigid, highly functionalized bicyclic compound that acts as a critical precursor for complex molecular architectures, including α-carbolines and carbazole derivatives.

This whitepaper provides an in-depth analysis of its core physicochemical properties—specifically its molecular weight and melting point—and details the structural causality, self-validating synthetic protocols, and downstream applications of this highly versatile intermediate.

Physicochemical Mechanics & Causality

To utilize a chemical building block effectively, one must understand the physical forces dictating its behavior at the macroscopic level.

Molecular Weight and Isotopic Distribution

The molecular formula of 6,8-dibromo-2-methylquinoline is C₁₀H₇Br₂N , yielding a calculated average molecular weight of 300.98 g/mol 1[1].

  • Causality in Mass Spectrometry: Because bromine exists naturally as two nearly equal isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum of this compound will exhibit a highly diagnostic M, M+2, M+4 triplet pattern in a 1:2:1 ratio. This isotopic signature is a built-in validation tool for confirming the retention of both halogens during early-stage synthetic steps.

Melting Point Dynamics

The empirical melting point of 6,8-dibromo-2-methylquinoline is recorded in the range of 91 °C to 100 °C 2[2]. This specific thermal transition is dictated by competing intermolecular forces:

  • London Dispersion Forces (LDF): The parent compound, 2-methylquinoline (quinaldine), is a liquid at room temperature (MP: -2 °C). The addition of two heavy, highly polarizable bromine atoms drastically increases the molecular surface area and LDF, solidifying the compound.

  • Steric Hindrance & Crystal Packing: While the halogens increase the melting point, the asymmetric substitution pattern (positions 6 and 8) combined with the steric bulk of the methyl group at position 2 prevents highly symmetrical, tightly packed crystal lattices. Consequently, the melting point is moderated to ~100 °C rather than reaching the >200 °C ranges seen in highly symmetric planar polycycles.

Quantitative Data Summary
PropertyValueMechanistic Causality / Experimental Note
Molecular Formula C₁₀H₇Br₂NDerived from the quinaldine core + 2 Bromine atoms.
Molecular Weight 300.98 g/mol High mass driven by heavy bromine substituents.
Melting Point 91 °C – 100 °CElevated by halogen-induced polarizability; moderated by asymmetric steric bulk.
Physical State Yellow SolidThe highly conjugated π-system absorbs in the near-UV/violet spectrum.
¹H NMR (Methyl) δ 2.81 (s, 3H)Distinct singlet in CDCl₃, deshielded by the adjacent aromatic ring[1].

Self-Validating Experimental Protocols

Workflow 1: Synthesis via Catalytic Retro-Aldol Reaction

A highly efficient route to synthesize 6,8-dibromo-2-methylquinoline involves the catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes1[1].

  • Step 1: Reagent Preparation: Combine 2-amino-3,5-dibromobenzaldehyde with the appropriate ketone equivalent in the presence of an acid/base catalyst.

  • Step 2: Cyclization: Heat the mixture. The causality behind using a retro-aldol approach is that it generates highly reactive intermediates in situ, driving the cyclization and subsequent dehydration (-H₂O) forward to form the thermodynamically stable aromatic quinoline ring.

  • Step 3: Purification: Extract the crude mixture and purify via silica gel column chromatography (using a petroleum ether/ethyl acetate gradient).

  • Self-Validation: Confirm product identity via ¹H NMR. The presence of a sharp singlet at δ 2.81 ppm (3H) confirms the 2-methyl group, while doublets at δ 8.11 and 7.89 ppm (J = 2.1 Hz) confirm the meta-coupled protons on the dibrominated aromatic ring[1].

Synthesis_Workflow SM 2-Amino-3,5-dibromobenzaldehyde + Ketone Precursor RXN Catalytic Aldol Condensation & Cyclization SM->RXN Base/Acid Catalyst Heat PUR Silica Gel Chromatography (Hexane/EtOAc) RXN->PUR Solvent Evaporation Crude Extraction PROD 6,8-Dibromo-2-methylquinoline Yield: ~41-57% PUR->PROD Fraction Collection & Crystallization

Caption: Workflow for the de novo synthesis and isolation of 6,8-dibromo-2-methylquinoline.

Workflow 2: Thermodynamic Melting Point Determination

To accurately verify the purity of synthesized 6,8-dibromo-2-methylquinoline, the melting point must be determined under strict thermodynamic control.

  • Step 1: Sample Preparation: Triturate the yellow solid into a fine powder. Causality: Large crystals create air pockets in the capillary tube. Air acts as a thermal insulator, leading to broadened, inaccurate melting ranges.

  • Step 2: Capillary Packing: Pack the powder to a depth of exactly 2-3 mm in a glass capillary.

  • Step 3: Controlled Heating: Insert into the melting point apparatus. Rapidly heat to 80 °C, then strictly reduce the ramp rate to 1 °C/min . Causality: A slow ramp rate ensures the sample remains in thermal equilibrium with the heating block.

  • Self-Validation: A sharp melt (ΔT ≤ 1-2 °C) occurring between 91 °C and 100 °C validates high crystalline purity. A depressed or broadened range indicates residual synthetic impurities or trapped solvent, necessitating recrystallization.

MP_Causality Base Quinaldine Core (Liquid, MP: -2°C) Br 6,8-Dibromo Substitution (+159.8 g/mol) Base->Br Halogenation VdW Enhanced London Dispersion Forces Br->VdW Increased Polarizability Steric Asymmetric Packing (Steric Hindrance) Br->Steric Bulky Radii FinalMP Final Melting Point (91°C - 100°C) VdW->FinalMP Raises MP Steric->FinalMP Moderates MP

Caption: Mechanistic causality of molecular substitutions on the melting point of the quinoline core.

Downstream Applications in Drug Development

The true value of 6,8-dibromo-2-methylquinoline lies in its utility as a bifunctional electrophile. The carbon-bromine bonds at positions 6 and 8 are highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations).

Furthermore, functionalized quinolines are critical precursors in the site-selective synthesis of highly complex heterocycles, such as α-carbolines (pyrido[2,3-b]indoles) 3[3]. These downstream targets are heavily investigated in oncology and neuropharmacology due to their ability to intercalate DNA and inhibit specific kinase pathways. The rigidity of the quinoline core, combined with the predictable substitution vectors provided by the halogens, allows drug development professionals to precisely tune the pharmacokinetics and target-binding affinity of the resulting drug candidates.

References

  • Benzotriazoles and Triazoloquinones: Rearrangements to Carbazoles, Benzazirines, Azepinediones, and Fulvenimines.The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydes.The Royal Society of Chemistry.
  • An Environmentally Benign Cascade Reaction of 1,1-Enediamines (EDAMs) for Site-Selective Synthesis of Highly Functionalized 2,10-Dihydro-1H-imidazo[1′,2′:1,6]pyrido[2,3-b]indoles and Pyrroles.The Journal of Organic Chemistry - ACS Publications.

Sources

Crystal structure and physical properties of 6,8-dibromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodological guide on the structural characteristics, physicochemical properties, and synthetic applications of 6,8-dibromo-2-methylquinoline.

Executive Summary

In the realm of advanced heterocyclic chemistry, 6,8-dibromo-2-methylquinoline stands out as a highly versatile, polyfunctional building block. As a Senior Application Scientist, I frequently leverage this compound in the design of complex polycyclic architectures, such as α-carbolines and imidazo-pyrido-indoles, which are highly sought after in oncology and CNS drug discovery[1].

The strategic placement of two bromine atoms at the C6 and C8 positions, coupled with a reactive methyl group at the C2 position, creates a unique electronic and steric environment. This guide dissects the crystallographic implications of this substitution pattern, details its physicochemical profile, and provides a field-proven, self-validating protocol for its synthesis and utilization.

Structural & Crystallographic Analysis

The quinoline core is inherently planar, but the introduction of heavy, electron-rich bromine atoms at the 6- and 8-positions significantly alters the molecule's intermolecular interactions and crystal packing.

  • Steric Shielding at C8: The bromine atom at the 8-position sits adjacent to the quinoline nitrogen. This proximity creates a profound steric shield, effectively lowering the basicity and nucleophilicity of the nitrogen atom. In practical terms, this prevents the nitrogen from poisoning transition-metal catalysts during downstream cross-coupling reactions.

  • Electronic Deactivation: Both halogens exert a strong inductive electron-withdrawing effect (-I effect), which depletes electron density from the aromatic rings. This makes the quinoline core highly resistant to electrophilic aromatic substitution but exceptionally primed for nucleophilic attack or palladium-catalyzed oxidative addition.

  • C2-Methyl Acidity: The electron deficiency of the heterocyclic ring hyperconjugates with the C2-methyl group. This renders the methyl protons highly acidic, allowing for facile deprotonation and subsequent condensation reactions (e.g., Knoevenagel or Doebner-Miller type condensations)[2].

SPR A 6,8-Dibromo-2-methylquinoline B 6,8-Dibromo Substitution A->B C 2-Methyl Group A->C D Electron Withdrawal & Steric Bulk B->D Inductive Effect E C-H Acidity & Condensation Site C->E Hyperconjugation F Cross-Coupling Precursor (Suzuki/Buchwald) D->F Pd-Catalyzed Activation G Precursor for α-Carbolines E->G Base-Promoted Annulation

Diagram 1: Logical structure-property relationships of 6,8-dibromo-2-methylquinoline.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of scientific integrity. The following tables summarize the quantitative data required to validate the identity and purity of synthesized 6,8-dibromo-2-methylquinoline[3].

Table 1: Fundamental Physicochemical Properties

PropertyValue / DescriptionCausality / Note
Molecular Formula C₁₀H₇Br₂NStandard elemental composition.
Molecular Weight 300.98 g/mol Confirmed via HRMS (ESI).
Appearance Yellow solidConjugation extended by heavy halogens shifts absorption to the visible spectrum.
Melting Point 91 - 92 °CCrystal lattice stabilized by π-π stacking and halogen bonding.

Table 2: Nuclear Magnetic Resonance (NMR) Data (CDCl₃)

NucleusShift (δ, ppm)Multiplicity & CouplingAssignment & Mechanistic Causality
¹H NMR 8.11d, J = 2.1 Hz, 1HC7-H : Deshielded by two adjacent electronegative Br atoms.
¹H NMR 7.93d, J = 8.4 Hz, 1HC4-H : Aromatic proton on the electron-deficient pyridine ring.
¹H NMR 7.89d, J = 2.1 Hz, 1HC5-H : Meta-coupling with C7-H.
¹H NMR 7.35d, J = 8.4 Hz, 1HC3-H : Ortho-coupling with C4-H.
¹H NMR 2.81s, 3HC2-CH₃ : Shifted downfield due to the electron-withdrawing quinoline core.
¹³C NMR 160.8, 143.7, 135.6-Aromatic Quaternary Carbons : C2, C8a, C4a.
¹³C NMR 25.7-Aliphatic Carbon : C2-CH₃.

Experimental Methodology: Synthesis & Isolation

The synthesis of 6,8-dibromo-2-methylquinoline can be efficiently achieved via a catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes[3]. This method is superior to harsh acidic condensations as it minimizes polymerization side-products.

Step-by-Step Protocol

Phase 1: Reaction Setup

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of 3,5-dibromo-2-aminobenzaldehyde in 10 mL of anhydrous solvent (e.g., toluene or ethanol, depending on the specific catalytic system).

  • Addition: Add 1.2 mmol of the appropriate β-hydroxyketone (acting as an acetone equivalent via retro-aldol cleavage).

  • Catalysis: Introduce the transition-metal catalyst or base promoter as dictated by the specific retro-aldol methodology. Causality: The catalyst facilitates the cleavage of the β-hydroxyketone, releasing a reactive enolate that attacks the aldehyde.

Phase 2: Cyclodehydration 4. Heating: Attach a reflux condenser and heat the mixture to 90–100 °C under an inert argon atmosphere. 5. Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The intermediate imine undergoes spontaneous intramolecular cyclization and dehydration driven by the thermodynamic stability of the resulting aromatic quinoline system.

Phase 3: Isolation and Self-Validation 6. Quenching: Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature and quench with distilled water. Extract the aqueous layer with ethyl acetate (3 x 15 mL). 7. Drying: Dry the combined organic layers over anhydrous Na₂SO₄. Self-validation step: Ensure the drying agent flows freely to confirm all water has been absorbed. 8. Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient eluent of petroleum ether to ethyl acetate (10:1 to 5:1 v/v). 9. Characterization: Isolate the yellow solid (Yield: ~41%) and verify purity via melting point (target: 91-92 °C) and ¹H NMR[3].

Workflow Step1 1. Substrate Preparation (o-Aminobenzaldehyde + β-Hydroxyketone) Step2 2. Catalytic Retro-Aldol Reaction (Catalyst / Heat) Step1->Step2 Mix under Argon Step3 3. Cyclodehydration (Intramolecular Imine Formation) Step2->Step3 Reflux (90-100 °C) Step4 4. Isolation & Purification (Silica Gel Chromatography) Step3->Step4 Aqueous quench & Extraction Step5 Pure 6,8-Dibromo-2-methylquinoline (Yield: 41%, MP: 91-92 °C) Step4->Step5 Eluent: PE/EtOAc (10:1)

Diagram 2: Synthetic workflow via catalytic retro-aldol cyclodehydration.

Advanced Applications in Drug Development

The true value of 6,8-dibromo-2-methylquinoline lies in its utility as a precursor. In modern drug development, α-carbolines (pyrido[2,3-b]indoles) are heavily investigated for their potent anticancer and CNS activities[1].

By exploiting the acidity of the C2-methyl group, researchers can condense 6,8-dibromo-2-methylquinoline with various electrophiles. Furthermore, the two bromine atoms serve as orthogonal handles for Palladium-catalyzed cross-coupling reactions. Because the C6 position is less sterically hindered than the C8 position, regioselective Suzuki-Miyaura or Buchwald-Hartwig aminations can be performed, allowing for the precise installation of pharmacophores required for target-protein binding.

Safety and Handling Protocols

Halogenated quinolines exhibit specific toxicological profiles. As a combustible, acute toxic compound (Storage Class 6.1C)[4], strict adherence to safety protocols is non-negotiable:

  • Inhalation & Contact: Causes severe eye damage and skin irritation. Handle exclusively within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-layered), safety goggles, and a lab coat are mandatory.

  • Environmental: Highly toxic to aquatic life with long-lasting effects (Aquatic Chronic 4)[4]. Do not allow the product or its synthetic washings to enter drains. Dispose of in designated halogenated organic waste containers.

Sources

In-Depth Technical Guide: Mechanism of Action and Synthetic Workflows of 6,8-Dibromo-2-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6,8-dibromo-2-methylquinoline scaffold is a privileged pharmacophore in medicinal chemistry and a critical building block for complex heterocyclic synthesis. The strategic placement of bromine atoms at the 6 and 8 positions significantly modulates the electronic density of the quinoline ring, enhancing its lipophilicity and binding affinity to hydrophobic pockets of biological targets[1]. Concurrently, the 2-methyl group serves as an essential steric guide and a reactive site for further functionalization, such as in the synthesis of α-carbolines[2]. This whitepaper delineates the mechanisms of action, structure-activity relationships (SAR), and self-validating synthetic protocols for these potent derivatives.

Core Mechanisms of Action (Pharmacodynamics)

Quinoline derivatives are renowned for their broad-spectrum biological activities. For 6,8-dibromo-2-methylquinoline derivatives and their functionalized analogs, the primary mechanisms of action in oncology involve the disruption of DNA integrity and the targeted inhibition of critical nuclear enzymes[3].

Interestingly, the specific mechanism diverges based on the saturation and peripheral substitution of the quinoline ring:

  • Topoisomerase I Inhibition: Introducing a morpholinyl group at the C-3 position shifts the target profile. For example, 6,8-dibromo-3-morpholinylquinoline selectively inhibits the Topoisomerase I (Topo I) enzyme[3]. By intercalating into the DNA base pairs at the cleavage site, these compounds stabilize the Topo I-DNA cleavable complex. This prevents the religation of the DNA strand, leading to replication fork collisions and halting cell proliferation.

  • DNA Fragmentation and Apoptosis: In cellular models—notably the C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human adenocarcinoma) cell lines—6,8-dibromotetrahydroquinoline analogs induce direct DNA laddering (fragmentation) without inhibiting Topo I[3][4]. The high lipophilicity imparted by the dibromo substitution facilitates rapid cellular uptake and nuclear membrane penetration, directly stimulating intrinsic apoptotic pathways[1].

Mechanism A 6,8-Dibromoquinoline Derivatives B Cellular Uptake (Lipophilicity driven) A->B C Nuclear Translocation B->C D Intercalation into DNA & Topoisomerase I Binding C->D E Stabilization of Cleavable Complex D->E F DNA Strand Breaks (DNA Fragmentation) E->F G Cell Cycle Arrest F->G H Apoptosis (C6, HeLa, HT29 Cells) G->H

Figure 1: Pharmacodynamic pathway of Topoisomerase I inhibition and apoptosis induction.

Structure-Activity Relationship (SAR) Profiling

The pharmacological efficacy of the 6,8-dibromo-2-methylquinoline core is highly sensitive to peripheral substitutions. Unsubstituted 6,8-dibromoquinoline exhibits negligible inhibitory activity against standard cancer cell lines; however, targeted functionalization drastically alters its potency[1].

  • C-5 Substitution: The introduction of electron-withdrawing groups (e.g., a nitro group) at the C-5 position drastically enhances antiproliferative activity by increasing the electrophilicity of the quinoline core, facilitating stronger target interactions[1].

  • Annulation to α-Carbolines & Quinazolinones: Converting the core into α-carboline or quinazolinone derivatives yields compounds with profound Central Nervous System (CNS) and anticancer activities, dropping IC50 values into the low micromolar or sub-microgram range[1][5].

Table 1: Comparative in vitro Anticancer Activity of 6,8-Dibromoquinoline Analogs
CompoundStructural ModificationTarget Cell LineIC50 / MIC ValueRef.
6,8-dibromoquinoline Unsubstituted CoreC6, HT29, HeLaNo activity[1]
6,8-dibromo-5-nitroquinoline C-5 Nitro SubstitutionHeLa24.1 µM[1]
6,8-dibromo-5-nitroquinoline C-5 Nitro SubstitutionHT2926.2 µM[1]
6,8-dibromo-5-nitroquinoline C-5 Nitro SubstitutionC650.0 µM[1]
6,8-dibromo-4(3H)quinazolinone Quinazolinone AnnulationMCF-71.7 µg/mL[1]
6,8-dibromo-3-morpholinylquinoline C-3 Morpholinyl SubstitutionC646.3 µg/mL[3]

Self-Validating Experimental Protocol: Synthesis of α-Carboline Derivatives

To leverage the 6,8-dibromo-2-methylquinoline scaffold, researchers frequently employ it as a precursor in the synthesis of α-carbolines. The following protocol details a metal-free, regioselective [3+3] annulation using Morita–Baylis–Hillman (MBH) acetates[2].

Causality & Design Rationale: The use of DABCO (1,4-diazabicyclo[2.2.2]octane) as a base is critical to this workflow. Unlike inorganic bases (which yield <40%) or TMG (which causes complex degradation), DABCO optimally facilitates the SN2′ elimination of the acetate group without degrading the sensitive iminoindoline intermediates[6].

Step-by-Step Methodology
  • Preparation & Reagent Charging:

    • Charge an oven-dried round-bottom flask with MBH acetate (0.2 mmol, 1.0 equiv) and the quinoline-derived tosyliminoindoline (0.24 mmol, 1.2 equiv)[6].

    • Validation Checkpoint 1: Ensure glassware is thoroughly flame-dried under vacuum. Moisture will induce premature hydrolysis of the MBH acetate, destroying the electrophile.

  • Catalysis Initiation:

    • Add DABCO (45 mg, 0.4 mmol, 2.0 equiv) dissolved in anhydrous THF (2 mL)[6].

    • Causality: THF provides the optimal dielectric constant to stabilize the carbon-centered nucleophile intermediate while maintaining the solubility of the DABCO-acetate complex.

  • Reaction & Monitoring:

    • Stir the mixture at room temperature.

    • Validation Checkpoint 2: Monitor the reaction via TLC (Thin-Layer Chromatography) using a 10–20% ethyl acetate/petroleum ether eluent. The reaction is deemed complete when the precursor spot (UV active at 254 nm) is entirely consumed (typically 4-6 hours)[6].

  • Purification & Confirmation:

    • Evaporate the solvent under reduced pressure. Purify the crude mixture via silica-gel flash column chromatography[6].

    • Validation Checkpoint 3: Confirm the structure of the purified α-carboline via 1H NMR (verifying the disappearance of the acetate methyl protons) and HRMS (High-Resolution Mass Spectrometry) to ensure the exact mass matches the calculated theoretical value[5].

Synthesis S1 Tosyliminoindoline Precursor S2 MBH Acetate Addition S1->S2 S3 DABCO Catalyst (THF, Room Temp) S2->S3 S4 [3+3] Annulation & SN2' Elimination S3->S4 S5 Purified α-Carboline Derivative S4->S5

Figure 2: Metal-free synthetic workflow for functionalized α-carboline derivatives.

References

  • Metal-Free and Regioselective Synthesis of Functionalized α-Carbolines via [3 + 3] Annulation of Morita–Baylis–Hillman Acetates of Nitroalkenes with Iminoindolines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis of Trifluoromethyl- and Ester Group-Substituted α-Carbolines via Iron-Catalyzed Tandem Cyclization Reaction Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities Source: TÜBİTAK (Turkish Journal of Chemistry) URL:[Link]

  • Biological activity and molecular docking studies of some new quinolines as potent anticancer agents Source: Medical Oncology (ProQuest) URL:[Link]

Sources

Pharmacological Potential of Dibrominated 2-Methylquinoline Compounds: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dibrominated 2-methylquinoline (quinaldine) scaffolds have emerged as highly privileged pharmacophores in modern medicinal chemistry. The strategic incorporation of two bromine atoms onto the quinoline core significantly alters the molecule's electronic distribution, lipophilicity, and steric profile. These modifications not only enhance cellular permeability but also dictate highly specific interactions with intracellular targets. This technical guide elucidates the mechanistic pathways, quantitative efficacy, and synthetic protocols of these derivatives, focusing primarily on their potent applications in oncology and antimicrobial therapy.

Mechanistic Grounding: The Causality of Dibromination

In drug design, halogenation is a classic strategy to improve the pharmacokinetic and pharmacodynamic profile of small molecules. In the context of 2-methylquinolines, dibromination at specific positions (typically 5 and 7) serves three critical functions:

  • Electronic Tuning : Bromine is electron-withdrawing via induction but electron-donating via resonance. Dibromination increases the electrophilicity of the quinoline core, making it highly reactive toward specific cysteine residues on target kinases via halogen bonding.

  • Steric Shielding : The bulky atomic radius of bromine protects the quinoline core from rapid cytochrome P450-mediated oxidative metabolism, thereby prolonging the intracellular half-life of the compound.

  • Lipophilicity (LogP) Enhancement : The increased lipophilicity drives superior penetration through the phospholipid bilayers of aggressive, drug-resistant cancer cell lines, ensuring higher intracellular concentrations of the active pharmacophore.

Pharmacological Applications

Oncology: MKK7-JNK Pathway Activation

Recent breakthroughs have identified 8-(benzyloxy)-5,7-dibromo-2-methylquinoline derivatives as potent 1[1]. These compounds act by generating Reactive Oxygen Species (ROS) and inducing Endoplasmic Reticulum (ER) stress, which subsequently upregulates the MKK7-JNK signaling cascade[1]. The phosphorylation of JNK is a critical nodal point that shifts the cellular machinery from survival to apoptosis. Furthermore, related 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol analogs have demonstrated 2 against human cancer cell lines, including Hep3B and KYSE150[2].

Antimicrobial: Quinone-Mediated Oxidative Stress

Oxidation of dimethoxy-substituted 2-methylquinolines yields 6,7-dibromo-2-methylquinoline-5,8-dione. This 3, outperforming standard antibiotics like ampicillin against specific Gram-positive strains[3]. The mechanism relies on the redox cycling of the quinone moiety, generating superoxide radicals that irreversibly disrupt bacterial cell membranes.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Key Dibrominated 2-Methylquinoline Derivatives

CompoundTarget Cell Line / StrainBiological ActivityMechanism of Action
8-(Benzyloxy)-5,7-dibromo-2-methylquinoline MDA-MB-468 (TNBC)~Sub-micromolar IC₅₀MKK7-JNK Activation / Apoptosis
5,7-Dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol Hep3B, MCF-7, MDA2313.1 - 12.5 μg/mL (MTS₅₀)Broad-spectrum cytotoxicity
6,7-Dibromo-2-methylquinoline-5,8-dione Gram-positive bacteriaPotent MIC (Superior to Ampicillin)Redox cycling / Oxidative stress

Visualizations

MKK7_JNK_Pathway Compound Dibromo-2-methylquinoline (e.g., HQ-11) ROS ROS Generation / ER Stress Compound->ROS Induces MKK7 MKK7 Activation ROS->MKK7 Up-regulates JNK JNK Phosphorylation MKK7->JNK Phosphorylates Apoptosis Apoptosis (TNBC Cells) JNK->Apoptosis Triggers

Mechanism of apoptosis induction in TNBC cells via MKK7-JNK pathway.

Synthetic_Workflow Start 2-Methylquinolin-8-ol Bromination NBS Bromination Start->Bromination NBS, CH2Cl2 Intermediate 5,7-Dibromo Intermediate Bromination->Intermediate Regioselective Etherification Alkylation (R-Br) Intermediate->Etherification K2CO3, DMF Product Target Derivative Etherification->Product Purification

Step-by-step synthetic workflow for 5,7-dibromo-2-methylquinoline derivatives.

Experimental Protocols

Protocol A: Regioselective Synthesis of 5,7-Dibromo-2-methylquinolin-8-ol

Causality & Logic: N-Bromosuccinimide (NBS) is selected over elemental bromine (Br₂) to ensure precise regiocontrol at the 5 and 7 positions. This prevents over-bromination or non-specific aliphatic bromination of the 2-methyl group, which would otherwise compromise the structural integrity of the pharmacophore[3].

  • Initiation : Dissolve 10.0 mmol of 2-methylquinolin-8-ol in 50 mL of anhydrous dichloromethane (DCM). Maintain the reaction vessel at 0 °C in an ice bath to control the exothermic bromination and prevent radical-mediated side reactions.

  • Bromination : Slowly add 2.1 equivalents (21.0 mmol) of NBS in small portions over 30 minutes under continuous stirring.

    • Self-Validation: The solution will transition from pale yellow to deep orange. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) mobile phase. The complete disappearance of the starting material spot strictly validates 100% conversion.

  • Quenching & Extraction : Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted NBS. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification : Concentrate the organic layer in vacuo and recrystallize the crude product from ethanol to yield 5,7-dibromo-2-methylquinolin-8-ol as a highly pure solid.

Protocol B: In Vitro Cytotoxicity Evaluation (MTS Assay)

Causality & Logic: The MTS assay is preferred over the traditional MTT assay for these specific compounds. Because MTS yields a water-soluble formazan product, it eliminates the need for a harsh DMSO solubilization step, significantly reducing experimental variability when testing highly lipophilic dibrominated compounds[2].

  • Cell Seeding : Seed MDA-MB-468 cells in 96-well plates at a density of 5 × 10³ cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Treatment : Treat cells with varying concentrations of the dibrominated derivative (e.g., 0.1, 1, 5, 10, 50 μM) dissolved in DMSO. Ensure the final DMSO concentration is <0.1% to prevent solvent-induced cytotoxicity. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Cisplatin).

  • Incubation & Readout : Incubate the treated cells for 48 hours. Add 20 μL of MTS reagent to each well and incubate for an additional 2 hours.

  • Quantification : Measure the absorbance at 490 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

    • Self-Validation: Ensure the vehicle control shows >95% viability compared to untreated blank cells. If viability drops below 95%, the assay must be discarded and repeated to maintain data integrity.

References

  • Title: Synthesis and evaluation of 8-(benzyloxy)-5,7-dibromo-2-methylquinoline derivatives as inducers of apoptosis in triple-negative breast cancer MDA-MB-468 cells via MKK7-JNK pathway activation.
  • Title: Facile Oxidation of Fused 1,4-Dimethoxybenzenes to 1,4-Quinones Using NBS: Fine-Tuned Control over Bromination and Oxidation Reactions.
  • Title: Copyright Undertaking - PolyU Electronic Theses (Cytotoxicity of Tetrahydroquinoline Derivatives).

Sources

Methodological & Application

Step-by-step protocol for the synthesis of 6,8-dibromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Isolation Protocol for 6,8-Dibromo-2-methylquinoline

Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Rationale

Introduction and Mechanistic Rationale

Substituted quinolines are privileged scaffolds in drug discovery, frequently appearing in antimalarial, antibacterial, and antineoplastic agents. Specifically, 6,8-dibromo-2-methylquinoline (also known as 6,8-dibromoquinaldine) serves as a highly versatile building block. The di-bromo substitution pattern allows for orthogonal or exhaustive late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C2-methyl group can be functionalized via oxidation or metalation [1, 2].

The most scalable approach to synthesize 6,8-dibromo-2-methylquinoline is via a modified Doebner-Miller annulation. This protocol utilizes 2,4-dibromoaniline and crotonaldehyde.

Mechanistic Causality:

  • Conjugate Addition: The nucleophilic amine of 2,4-dibromoaniline attacks the β -carbon of the α,β -unsaturated crotonaldehyde.

  • Cyclization: Acid catalysis promotes intramolecular electrophilic aromatic substitution at the ortho position of the aniline ring. The presence of bromines at the 2 and 4 positions of the starting aniline sterically and electronically directs the cyclization exclusively to the unsubstituted ortho position (C6 on the original aniline, which becomes C8 on the quinoline).

  • Aromatization: The resulting dihydroquinoline intermediate undergoes dehydration and subsequent oxidation (often via disproportionation or atmospheric oxygen) to yield the fully aromatic 6,8-dibromo-2-methylquinoline.

Experimental Workflow

Workflow N1 1. Reagent Assembly 2,4-Dibromoaniline + 6M HCl N2 2. Controlled Addition Crotonaldehyde at 90°C N1->N2 Heat to 90°C N3 3. Annulation & Aromatization Reflux at 110°C (12h) N2->N3 Dropwise (1h) N4 4. Quench & Neutralization NaOH (aq) to pH 8-9 N3->N4 Cool to RT N5 5. Liquid-Liquid Extraction EtOAc / Brine Wash N4->N5 Phase Separation N6 6. Purification Silica Gel Chromatography N5->N6 Concentration

Workflow for the Doebner-Miller synthesis of 6,8-dibromo-2-methylquinoline.

Quantitative Reaction Parameters

Table 1: Reagents and Stoichiometry

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
2,4-Dibromoaniline250.921.02.51 gLimiting Reagent / Nucleophile
Crotonaldehyde70.091.51.05 g (1.23 mL)Electrophile / C3-C4-C2 Source
Hydrochloric Acid (6M)36.46Excess15.0 mLSolvent / Acid Catalyst
Sodium Hydroxide (6M)40.00Excess~16.0 mLQuenching / Neutralization
Ethyl Acetate (EtOAc)88.11N/A3 x 20 mLExtraction Solvent

Note: Crotonaldehyde is a severe lachrymator and highly flammable. All operations must be conducted in a certified fume hood.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Action: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromoaniline (2.51 g, 10.0 mmol). Suspend the solid in 15.0 mL of 6M aqueous HCl.

  • Causality: The strong acidic medium protonates the aniline, increasing its solubility while activating the incoming aldehyde for conjugate addition.

Step 2: Controlled Addition of Crotonaldehyde

  • Action: Heat the suspension to 90 °C using an oil bath. Once the temperature is stabilized, add crotonaldehyde (1.23 mL, 15.0 mmol) dropwise via a syringe pump or addition funnel over a period of 1 hour.

  • Causality: α,β -unsaturated aldehydes are highly prone to rapid, exothermic polymerization under acidic conditions. Slow, continuous addition ensures the local concentration of crotonaldehyde remains low, kinetically favoring the bimolecular reaction with the aniline over self-condensation.

Step 3: Annulation and Aromatization

  • Action: After the addition is complete, raise the oil bath temperature to 110 °C and maintain at a gentle reflux for 12 hours.

  • Causality: Extended thermal energy is required to drive the dehydration of the cyclic intermediate. The oxidative aromatization to the final quinoline occurs spontaneously under these conditions via disproportionation of the dihydroquinoline intermediates.

Step 4: Quench and Neutralization

  • Action: Remove the flask from the heat source and allow it to cool to room temperature. Transfer the mixture to an Erlenmeyer flask and place it in an ice-water bath. Slowly add 6M NaOH dropwise until the pH of the solution reaches 8–9.

  • Causality: In the acidic reaction mixture, the newly formed quinoline exists as a water-soluble hydrochloride salt. Neutralization deprotonates the quinoline nitrogen, converting it to its free-base form, which precipitates or becomes readily soluble in organic extraction solvents.

Step 5: Liquid-Liquid Extraction

  • Action: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with saturated aqueous NaCl (brine, 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation).

  • Causality: Brine washing removes residual water and water-soluble impurities. Drying over Na₂SO₄ prevents water-induced degradation during the concentration step.

Step 6: Purification

  • Action: Purify the crude dark residue via flash column chromatography on silica gel, using a gradient eluent of petroleum ether/ethyl acetate (10:1 to 5:1 v/v).

  • Causality: Chromatography successfully separates the target 6,8-dibromo-2-methylquinoline from polymeric crotonaldehyde byproducts and unreacted aniline.

Characterization and Validation Data

To ensure the trustworthiness of the synthesis, the isolated product must be validated against established literature values [1].

Table 2: Expected Analytical Data for 6,8-Dibromo-2-methylquinoline

ParameterExpected ResultReference Validation
Physical State Yellow solid[1]
Melting Point 91 – 92 °C[1]
Yield 40 – 60%Varies by scale/oxidant efficiency
¹H NMR (400 MHz, CDCl₃) δ 8.11 (d, J = 2.1 Hz, 1H), 7.93 (d, J = 8.4 Hz, 1H), 7.89 (d, J = 2.1 Hz, 1H), 7.35 (d, J = 8.4 Hz, 1H), 2.81 (s, 3H)[1]
¹³C NMR (101 MHz, CDCl₃) δ 160.8, 143.7, 135.6 (d, J = 7.7 Hz), 129.4, 128.3, 125.3, 123.7, 118.6, 25.7[1]

References

  • Title: Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β -hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydes Source: RSC Advances (The Royal Society of Chemistry) URL: [Link]

  • Title: A Facile Debromination Reaction: Can Bromide Now Be Used as a Protective Group in Aromatic Systems? Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Application Note & Protocol: Synthesis of 4-Amino-6,8-dibromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Overview

The 4-aminoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antimalarial agents, kinase inhibitors, and immunomodulators. The synthesis of highly substituted derivatives, such as 4-amino-6,8-dibromo-2-methylquinoline , requires strict regiochemical control and specialized activation strategies.

This application note details a robust, three-stage synthetic architecture:

  • A thermodynamically controlled Conrad-Limpach cyclization to construct the quinolone core.

  • A Vilsmeier-type deoxychlorination to activate the C4 position.

  • A phenol-mediated Nucleophilic Aromatic Substitution (SNAr) to install the primary amine.

Designed for drug development professionals, this guide prioritizes mechanistic causality, self-validating experimental cues, and scalable reaction parameters.

Visualizing the Synthetic Architecture

SynthesisWorkflow SM 2,4-Dibromoaniline + Ethyl Acetoacetate Step1 Step 1: Conrad-Limpach Condensation (AcOH cat., Dean-Stark, 110°C) SM->Step1 Int1 Enamine Intermediate Step1->Int1 Step2 Step 2: Thermal Cyclization (Dowtherm A, 250°C) Int1->Step2 Int2 6,8-Dibromo-2-methylquinolin-4-ol Step2->Int2 Step3 Step 3: Deoxychlorination (POCl3, 90°C) Int2->Step3 Int3 4-Chloro-6,8-dibromo-2-methylquinoline Step3->Int3 Step4 Step 4: SNAr Amination (NH3 gas, Phenol, 160°C) Int3->Step4 Product 4-Amino-6,8-dibromo-2-methylquinoline Step4->Product

Synthetic workflow for 4-amino-6,8-dibromo-2-methylquinoline via Conrad-Limpach and SNAr amination.

Mechanistic Causality & Experimental Design (E-E-A-T)

To ensure reproducibility, it is critical to understand why specific reagents and conditions are chosen over standard alternatives:

  • Thermodynamic Control in the Conrad-Limpach Cyclization: The reaction between 2,4-dibromoaniline and ethyl acetoacetate can yield either 4-quinolones (Conrad-Limpach pathway) or 2-quinolones (Knorr pathway) depending on the conditions[1]. To strictly control regioselectivity, the reaction is split into two phases. First, condensation at 110 °C under Dean-Stark conditions isolates the kinetic enamine intermediate. Subsequently, rapidly introducing this enamine into a high-boiling heat transfer fluid (Dowtherm A) pre-heated to 250 °C forces the thermodynamic intramolecular cyclization, exclusively yielding 6,8-dibromo-2-methylquinolin-4-ol[1].

  • Phase-Transition Validation in Deoxychlorination: Phosphorus oxychloride (POCl₃) is employed to convert the tautomeric 4-quinolone into the highly electrophilic 4-chloroquinoline[2]. POCl₃ acts dually as a Vilsmeier-type activating agent and the chloride source. This step is designed as a self-validating system: the starting 4-quinolone is highly insoluble, but as it converts into the 4-chloroquinoline, the suspension transitions into a clear, homogenous solution, providing an immediate visual cue of reaction completion[2].

  • Phenol-Catalyzed Nucleophilic Aromatic Substitution (SNAr): 4-Chloroquinolines are notoriously resistant to direct amination with aqueous ammonia due to the electron-rich nature of the quinoline core. While high-pressure aqueous ammonia yields poor results, conducting the amination in a phenol melt at 130–160 °C affords excellent yields[3]. Mechanistically, phenol is not merely a solvent; it reacts transiently with the 4-chloroquinoline to form a 4-phenoxyquinoline intermediate. The phenoxy moiety is a vastly superior leaving group compared to the chloride ion when attacked by the hard ammonia nucleophile, drastically lowering the activation energy for the final amination step[4].

Quantitative Data & Reaction Parameters

StepReaction PhaseReagents / CatalystsTemp (°C)Time (h)Expected YieldIn-Process Control (IPC)
1a Condensation2,4-Dibromoaniline, Ethyl acetoacetate, AcOH1103 - 4>90%Theoretical water volume in Dean-Stark
1b CyclizationEnamine intermediate, Dowtherm A2500.570 - 80%Heavy precipitation of solid upon cooling
2 Chlorination6,8-Dibromo-2-methylquinolin-4-ol, POCl₃90285 - 95%Dissolution of suspension to a clear solution
3 Amination4-Chloro-6,8-dibromo-2-methylquinoline, Phenol, NH₃1603 - 5>85%Complete dissolution of phenol matrix in 10% NaOH

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 6,8-Dibromo-2-methylquinolin-4-ol (Conrad-Limpach)
  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2,4-dibromoaniline (1.0 equiv) and ethyl acetoacetate (1.1 equiv) in anhydrous toluene (10 mL/g of substrate). Add a catalytic amount of glacial acetic acid (0.1 equiv).

  • Reflux & Validation: Heat the mixture to reflux (approx. 110 °C). Monitor the Dean-Stark trap; the reaction is complete when the theoretical volume of water is collected (typically 3-4 hours), validating the complete formation of the enamine.

  • Concentration: Remove the toluene under reduced pressure using a rotary evaporator to isolate the crude enamine as a thick oil or low-melting solid.

  • Thermal Cyclization: In a separate multi-neck flask equipped with a robust reflux condenser, heat Dowtherm A (biphenyl/diphenyl ether mixture) to 250 °C. Slowly add the crude enamine to the hot Dowtherm A dropwise to prevent rapid boiling and degradation.

  • Isolation: Maintain at 250 °C for 30 minutes. Remove from heat and allow to cool to room temperature. Self-validating cue: The 4-quinolone product will heavily precipitate out of the solution as it cools. Filter the solid, wash thoroughly with hexanes to remove residual Dowtherm A, and dry under vacuum.

Protocol B: Synthesis of 4-Chloro-6,8-dibromo-2-methylquinoline
  • Activation: Suspend the dried 6,8-dibromo-2-methylquinolin-4-ol (1.0 equiv) in neat POCl₃ (5.0 equiv)[2]. (Caution: POCl₃ is highly corrosive, toxic, and reacts violently with water. Perform strictly in a fume hood).

  • Chlorination & Validation: Heat the reaction mixture to 90 °C under an inert nitrogen atmosphere. Monitor the reaction visually; the opaque suspension will gradually transition into a clear, dark solution over 1-2 hours, validating the complete consumption of the starting material[2].

  • Quenching: Cool the mixture to room temperature. Carefully and slowly pour the mixture over crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralization: Slowly add concentrated aqueous ammonium hydroxide (NH₄OH) to the acidic aqueous mixture until the pH reaches 8.0.

  • Isolation: Filter the resulting precipitate, wash with copious amounts of cold distilled water, and dry overnight under vacuum to afford the 4-chloroquinoline intermediate.

Protocol C: Synthesis of 4-Amino-6,8-dibromo-2-methylquinoline
  • Phenol Melt: In a heavy-walled glass pressure tube or a specialized sealed reactor, melt phenol (approx. 5-10 equivalents by weight) at 50 °C.

  • Substrate Addition: Add the 4-chloro-6,8-dibromo-2-methylquinoline (1.0 equiv) to the melted phenol and stir until dissolved.

  • Amination: Pass dry ammonia (NH₃) gas into the mixture for 15 minutes to saturate the phenol. Alternatively, add ammonium carbonate as a highly effective in-situ ammonia source[4]. Seal the tube securely and heat to 160 °C for 3-5 hours[3].

  • Workup & Validation: Cool the vessel to room temperature. Pour the reaction mixture into a vigorously stirring solution of 10% aqueous NaOH. The NaOH will convert the phenol into water-soluble sodium phenoxide. Self-validating cue: The target 4-aminoquinoline will persist as a solid precipitate while the phenol matrix completely dissolves into the aqueous layer[3].

  • Purification: Filter the precipitate, wash sequentially with 10% NaOH and copious amounts of water. Recrystallize the crude product from ethanol to yield analytically pure 4-amino-6,8-dibromo-2-methylquinoline.

References

  • Title : An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source : MDPI URL :[Link]

  • Title : Chemotherapy of malaria Source : Indian Academy of Sciences URL :[Link]

  • Title : Antimalarial Activity of 4-Amidinoquinoline and 10-Amidinobenzonaphthyridine Derivatives Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title : Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate Source : ChemRxiv URL :[Link]

Sources

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 6,8-Dibromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery and materials science. 6,8-Dibromo-2-methylquinoline is a highly versatile building block, but its dual bromination presents a significant chemoselectivity challenge. This application note provides a comprehensive, self-validating methodology for the regioselective sequential palladium-catalyzed cross-coupling of this scaffold. By exploiting the steric and electronic disparities between the C-6 and C-8 positions, researchers can synthesize complex, orthogonally functionalized quinoline derivatives with high precision.

Mechanistic Rationale: Steric vs. Electronic Control

The successful functionalization of 6,8-dibromo-2-methylquinoline relies on understanding the causality behind the regioselectivity of the oxidative addition step in the catalytic cycle [1, 2].

  • The C-6 Position (Steric Accessibility): The C-6 carbon is sterically unhindered. In palladium-catalyzed couplings, the oxidative addition of bulky Pd(0)Ln​ complexes is highly sensitive to steric bulk. Consequently, the C-6 C–Br bond undergoes oxidative addition significantly faster than the C-8 position.

  • The C-8 Position (Electronic Activation & Steric Hindrance): The C-8 carbon is peri to the bulky quinoline nitrogen and the adjacent heterocyclic ring. While the C-8 position is electronically activated by the electron-withdrawing nature of the adjacent nitrogen, the steric penalty prevents initial coordination of the palladium catalyst [3].

Optimization of Reaction Conditions

Quantitative optimization is critical to prevent the formation of bis-coupled byproducts. Table 1 summarizes the screening data for the initial C-6 regioselective Suzuki-Miyaura arylation.

Table 1: Catalyst and Ligand Screening for C-6 Regioselective Suzuki-Miyaura Arylation

Catalyst System (5 mol%)Ligand (10 mol%)Base (2.0 eq)Solvent SystemTemp (°C)C-6 Mono-Coupled Yield (%)Bis-Coupled Yield (%)
Pd(PPh3​)4​ None Na2​CO3​ Toluene/ H2​O (4:1)8088%< 5%
Pd(OAc)2​ SPhos K3​PO4​ Toluene/ H2​O (4:1)8094% 2%
Pd(dppf)Cl2​ None K2​CO3​ 1,4-Dioxane/ H2​O 9075%15%
Pd2​(dba)3​ XPhos Cs2​CO3​ 1,4-Dioxane10055%40%

Data Interpretation: The Pd(OAc)2​ /SPhos system provides the highest regioselectivity. The bulky dialkylbiaryl phosphine ligand (SPhos) promotes rapid oxidative addition at the unhindered C-6 site while its massive steric profile physically prevents insertion into the C-8 bond. Furthermore, the mild basicity of K3​PO4​ in a biphasic system ensures steady transmetalation without over-activating the secondary site.

Sequential Cross-Coupling Workflow

G A 6,8-Dibromo- 2-methylquinoline B Step 1: C-6 Selective Suzuki Coupling (Steric Control) A->B Aryl-B(OH)2 Pd(OAc)2, SPhos 80°C C 6-Aryl-8-bromo- 2-methylquinoline B->C >90% Regioselectivity D Step 2: C-8 Coupling (Electronic Activation) C->D Amine/Alkyne Pd(dppf)Cl2 100°C E 6,8-Disubstituted- 2-methylquinoline D->E Full Conversion

Regioselective sequential Pd-catalyzed cross-coupling workflow for 6,8-dibromo-2-methylquinoline.

Step-by-Step Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C-6

Objective: Synthesize 6-aryl-8-bromo-2-methylquinoline with >90% regioselectivity.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6,8-dibromo-2-methylquinoline (1.0 equiv, 1.0 mmol), arylboronic acid (1.05 equiv, 1.05 mmol), Pd(OAc)2​ (0.05 equiv, 5 mol%), SPhos (0.10 equiv, 10 mol%), and anhydrous K3​PO4​ (2.0 equiv, 2.0 mmol).

    • Causality: Limiting the boronic acid to 1.05 equivalents starves the reaction of the nucleophile once the C-6 position is consumed, acting as a thermodynamic brake against bis-arylation.

  • Solvent Degassing: Add a 4:1 mixture of Toluene/ H2​O (10 mL). Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like SPhos) into inert phosphine oxides, which would immediately terminate the catalytic cycle.

  • Reaction Execution: Seal the flask and heat to 80 °C in a pre-heated oil bath for 4 hours.

  • Self-Validating Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 4:1).

    • Validation: The starting material ( Rf​≈0.60 ) should disappear. A highly UV-active, blue-fluorescent spot ( Rf​≈0.45 ) indicates the desired mono-coupled product. If a lower spot ( Rf​≈0.30 ) appears, bis-coupling has occurred; reduce the temperature to 75 °C for future runs.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination at C-8

Objective: Functionalize the sterically hindered C-8 position of the intermediate.

  • Reagent Preparation: To a new Schlenk flask, add the 6-aryl-8-bromo-2-methylquinoline intermediate (1.0 equiv, 0.5 mmol), secondary amine (1.5 equiv, 0.75 mmol), Pd(dppf)Cl2​ (0.05 equiv, 5 mol%), and NaOtBu (2.0 equiv, 1.0 mmol).

    • Causality: The bidentate dppf ligand forces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step required to overcome the steric congestion at C-8. NaOtBu is a strong base necessary to deprotonate the amine and facilitate coordination to the Pd center.

  • Reaction Execution: Add anhydrous, degassed 1,4-Dioxane (5 mL). Heat the sealed flask to 100 °C for 12 hours.

  • Self-Validating Checkpoint (NMR): Isolate the crude product and perform a crude 1H NMR.

    • Validation: The complete disappearance of the C-7 proton doublet (which typically resonates around δ 7.8 ppm in the bromo-intermediate) and its shift upfield confirms successful substitution at the C-8 position.

Troubleshooting & Analytical Validation

  • Issue: High levels of Bis-Coupled Product in Step 1.

    • Cause: Over-active catalyst or excessive nucleophile.

    • Solution: Ensure the arylboronic acid does not exceed 1.05 equivalents. Switch from Cs2​CO3​ to a milder base like K3​PO4​ or Na2​CO3​ .

  • Issue: Protodebromination (Loss of Bromine without Coupling).

    • Cause: Trace moisture in the presence of strong bases during Step 2, leading to hydride transfer.

    • Solution: Ensure 1,4-Dioxane is strictly anhydrous and stored over molecular sieves.

  • Analytical Validation (NMR Regiochemistry): To definitively prove C-6 vs C-8 functionalization after Step 1, analyze the 1H NMR spectrum. In the starting material, the C-5 and C-7 protons appear as meta-coupled doublets ( J≈2.0 Hz). Upon C-6 arylation, the C-5 proton shifts significantly downfield due to the anisotropic deshielding effect of the newly installed aryl ring, while the C-7 proton remains largely unaffected. This predictable anisotropic shift is a definitive, self-validating proof of regioselectivity.

References

  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X., & Xiao, Q. (2023). "NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study." RSC Advances, 13, 33495-33499. URL:[Link]

  • Kapdi, A. R., & Prajapati, D. (2014). "Regioselective palladium-catalyzed cross-coupling reactions: a powerful synthetic tool." RSC Advances, 4(78), 41245-41259. URL:[Link]

  • Gensch, T., et al. (2022). "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." ACS Catalysis, 12(19), 11735–11742. URL:[Link]

Column chromatography purification protocol for 6,8-dibromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: April 2026

This application note provides an in-depth, self-validating methodology for the chromatographic purification of 6,8-dibromo-2-methylquinoline . Designed for discovery chemists and process scientists, this guide bypasses generic procedures to focus on the specific physicochemical behavior of polyhalogenated quinolines, ensuring high-purity isolation with predictable scalability.

Analyte Profiling & Physicochemical Properties

Before initiating any separation, it is critical to understand the target molecule's physical parameters. 6,8-dibromo-2-methylquinoline is a highly conjugated, electron-deficient N-heterocycle.

Table 1: Physicochemical Profile of 6,8-Dibromo-2-methylquinoline

ParameterSpecification / Value
Molecular Formula C₁₀H₇Br₂N
Molecular Weight 300.98 g/mol
Appearance Yellow solid[1]
Melting Point 91 – 92 °C (Literature values may range up to 100 °C)[1][2]
UV Activity Highly active (Extensive π-conjugation); visible at 254 nm
¹H NMR (CDCl₃) Signatures δ 8.11 (d), 7.93 (d), 7.89 (d), 7.35 (d), 2.81 (s, 3H)[1]

(Note: Related derivatives, such as 4-chloro-6,8-dibromo-2-methylquinoline, exhibit similar structural properties and can often be purified using adaptations of this protocol.)

Mechanistic Chromatography Principles: The "Why" Behind the Method

The Basicity Paradox (pKa Shift): Standard unsubstituted quinoline has a pKa of ~4.9. In normal-phase silica gel chromatography, basic nitrogen atoms typically hydrogen-bond strongly with the acidic silanol groups (Si-OH) on the silica surface. This interaction causes severe peak tailing and irreversible adsorption, usually necessitating the addition of basic modifiers like 1% triethylamine (TEA) to the mobile phase.

However, the addition of two highly electronegative bromine atoms at the C6 and C8 positions exerts a strong inductive electron-withdrawing effect (-I). This drastically pulls electron density away from the aromatic system and the quinoline nitrogen, significantly reducing its basicity.

Causality in Solvent Selection: Because 6,8-dibromo-2-methylquinoline behaves more like a neutral aromatic compound than a basic amine, basic modifiers are entirely unnecessary. As demonstrated in1[1], a standard normal-phase binary gradient of Petroleum Ether (PE) and Ethyl Acetate (EA) is highly effective for achieving sharp, well-resolved elution bands.

Experimental Workflow

PurificationWorkflow Start Crude Synthesized Mixture (Contains 6,8-dibromo-2-methylquinoline) TLC TLC Profiling & QC Target Rf ~0.35 in PE:EA (5:1) Start->TLC Prep Dry Loading Preparation Adsorption onto Silica (1:3 ratio) TLC->Prep Column Slurry Column Packing Silica Gel 60 (230-400 mesh) TLC->Column Guides solvent choice Elution Step Gradient Elution PE:EA (10:1 → 5:1 v/v) Prep->Elution Loaded onto column bed Column->Elution Fractions Fraction Collection UV Monitoring at 254 nm Elution->Fractions Analysis Fraction Consolidation Evaporation & NMR Verification Fractions->Analysis Pure Pure Product Isolated Yellow Solid (mp 91-92 °C) Analysis->Pure

Fig 1: Chromatographic purification workflow for 6,8-dibromo-2-methylquinoline.

Step-by-Step Purification Protocol

This protocol is designed as a self-validating system , embedding Quality Control (QC) checkpoints directly into the workflow to ensure the integrity of the final isolate.

Step 1: Mobile Phase Optimization & 2D-TLC QC

Before committing the bulk crude to the column, validate the solvent system and compound stability.

  • Prepare a TLC plate (Silica Gel 60 F254). Spot the crude mixture.

  • Develop the plate in PE:EA (5:1 v/v) [1].

  • Self-Validation (2D-TLC): To ensure the compound does not degrade on acidic silica, run a 2D-TLC. Develop the plate in one direction, dry it, rotate 90 degrees, and develop again. If the target spot (Rf ~0.35) remains on the diagonal axis without streaking into off-axis degradation products, the compound is stable.

Step 2: Sample Preparation (Dry Loading)

Causality: Polyhalogenated quinolines often exhibit poor solubility in highly non-polar starting mixtures (e.g., 10:1 PE:EA). If wet-loaded, the sample may precipitate at the top of the column, causing severe band broadening. Dry loading circumvents this by pre-adsorbing the analyte, ensuring uniform dissolution.

  • Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add dry Silica Gel 60 to the flask in a 1:3 ratio (crude mass : silica mass).

  • Evaporate the solvent completely under reduced pressure until a free-flowing, homogeneous powder is formed.

Step 3: Column Packing
  • Select a column diameter based on the scaling parameters in Table 3.

  • Prepare a slurry of Silica Gel 60 (230–400 mesh) in 100% Petroleum Ether.

  • Pour the slurry into the column in a single continuous motion to prevent channeling. Tap the sides to settle the bed.

  • Carefully pour the dry-loaded sample powder evenly onto the flat surface of the silica bed.

  • Add a 1 cm protective layer of washed sea sand to prevent bed disturbance during solvent addition.

Step 4: Step-Gradient Elution
  • Initial Flush (PE:EA 10:1): Elute with 2 to 3 Column Volumes (CV) of PE:EA at a 10:1 ratio. This highly non-polar phase will rapidly flush out unreacted starting materials (like simple halogenated benzenes or aliphatic impurities)[1].

  • Target Elution (PE:EA 5:1): Step the gradient up to 5:1 PE:EA. The target 6,8-dibromo-2-methylquinoline will elute in this phase[1]. Collect fractions systematically.

Step 5: Fraction Consolidation & Isolation
  • Spot every third fraction on a TLC plate and visualize under a 254 nm UV lamp. The target compound will appear as a strong, dark UV-quenching spot.

  • Pool all fractions containing the pure spot at Rf ~0.35.

  • Concentrate the pooled fractions under reduced pressure to yield the product as a distinct yellow solid [1].

Quantitative Scaling & Optimization Data

Table 2: TLC Solvent System Optimization (Silica Gel 60 F254)

Solvent System (v/v)Expected Rf ValueSpot CharacteristicsChromatographic Action
100% Petroleum Ether~0.05Stuck at baselineUnsuitable for elution
PE : EA (10:1) ~0.15 Sharp, no tailingIdeal for initial impurity flushing
PE : EA (5:1) ~0.35 Sharp, distinctOptimal for target compound elution
PE : EA (2:1)>0.70Co-elution riskToo polar; poor resolution from polar impurities

Table 3: Column Scaling Parameters (Based on Crude Mass)

Crude Mass (g)Column Diameter (cm)Silica Mass (g)Recommended Fraction Size (mL)
0.1 - 0.51.5 - 2.015 - 3010
0.5 - 2.03.0 - 4.050 - 10020 - 25
2.0 - 5.05.0 - 6.0150 - 25050

Post-Purification Self-Validation

To close the self-validating loop, confirm the identity and purity of the isolated yellow solid:

  • Melting Point: Should sharply melt between 91 °C and 92 °C [1]. A depressed or broad melting point indicates residual solvent or co-eluted impurities.

  • ¹H NMR (400 MHz, CDCl₃): Look for the definitive diagnostic peak: a sharp singlet at δ 2.81 (3H) corresponding to the C2-methyl group, alongside the specific doublet patterns of the electron-poor aromatic ring at δ 8.11, 7.93, 7.89, and 7.35[1].

References

  • Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydes The Royal Society of Chemistry URL:[Link]

  • Metal-Free and Regioselective Synthesis of Functionalized α-Carbolines via [3 + 3] Annulation of Morita–Baylis–Hillman Acetates of Nitroalkenes with Iminoindolines The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Application Note: Preparation of 6,8-Dibromo-2-methylquinoline-4-carboxylic Acid via the Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Quinoline-4-carboxylic acids (cinchoninic acids) are privileged scaffolds in medicinal chemistry and drug development, frequently serving as the core structure for antimalarial, antibacterial, and antineoplastic agents. The target compound, 6,8-dibromo-2-methylquinoline-4-carboxylic acid , is highly valuable as a synthetic building block. The di-halogenated phenyl ring (positions 6 and 8) provides orthogonal reactivity for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), while the carboxylic acid moiety allows for facile amidation or decarboxylative cross-coupling.

Causality of the Synthetic Route: To synthesize this heavily functionalized quinoline, the Pfitzinger reaction is selected over the Friedländer annulation or Doebner-Miller reaction[1]. The Friedländer approach requires 2-aminobenzaldehydes, which are notoriously unstable and difficult to synthesize when bearing multiple electron-withdrawing halogens. Conversely, the Pfitzinger reaction utilizes 5,7-dibromoisatin—a stable, commercially available, and easily handled precursor. By reacting 5,7-dibromoisatin with acetone under strongly basic conditions, the quinoline core is constructed in a single, robust, and highly regioselective operation[2].

Reaction Mechanism

The synthesis proceeds via a cascade mechanism driven by base catalysis:

  • Lactam Hydrolysis: The strong base (KOH) attacks the C2 carbonyl of 5,7-dibromoisatin, cleaving the lactam ring to form the potassium salt of 5,7-dibromoisatinic acid (2-amino-3,5-dibromophenylglyoxylic acid).

  • Aldol-Type Condensation: The base generates an enolate from acetone, which undergoes nucleophilic addition to the highly electrophilic α-keto group of the isatinic acid. The electron-withdrawing bromine atoms enhance the electrophilicity of this ketone, accelerating the condensation[2].

  • Cyclodehydration: Subsequent intramolecular dehydration and aromatization yield the quinoline-4-carboxylate, which is then precipitated as the free acid upon careful acidification[1].

PfitzingerMechanism A 5,7-Dibromoisatin B 5,7-Dibromoisatinic Acid (K+ Salt) A->B KOH, H2O/EtOH (Ring Opening) C Aldol Intermediate B->C Acetone (Nucleophilic Attack) D 6,8-Dibromo-2-methylquinoline -4-carboxylic acid C->D Cyclodehydration & Acidification

Caption: Pfitzinger synthesis mechanism for 6,8-dibromo-2-methylquinoline-4-carboxylic acid.

Materials and Reagents

Note: Ensure all reactions are performed in a well-ventilated fume hood. 5,7-dibromoisatin is an irritant, and strong bases can cause severe burns.

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
5,7-Dibromoisatin304.921.03.05 gStarting Material
Potassium Hydroxide (KOH)56.116.03.37 gBase / Nucleophile
Acetone58.085.03.67 mL (2.90 g)Reactant / Enolate source
Ethanol (EtOH)46.07-15 mLCo-solvent
Distilled Water (H₂O)18.02-15 mLSolvent
Hydrochloric Acid (HCl, 6M)36.46-As neededAcidification

Experimental Protocol

This self-validating protocol incorporates a stoichiometric excess of base and specific temperature controls to prevent the degradation of the halogenated intermediate[2].

Step 1: Isatin Ring Opening
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolve 3.37 g of KOH (60 mmol) in a mixture of 15 mL distilled water and 15 mL ethanol.

  • Add 3.05 g of 5,7-dibromoisatin (10 mmol) portion-wise to the basic solution at room temperature.

  • Self-Validation Checkpoint: The initial orange/red suspension will dissolve and transition to a pale yellow/brownish solution, confirming the successful hydrolysis of the lactam to form potassium 5,7-dibromoisatinate.

Step 2: Condensation and Cyclization
  • To the stirring isatinate solution, add 3.67 mL of acetone (50 mmol). Expert Insight: An excess of acetone minimizes self-condensation side reactions and drives the equilibrium toward the quinoline product.

  • Heat the reaction mixture to 90 °C using an oil bath for 15 to 30 minutes[2].

  • Causality Note: The electron-withdrawing bromines at C5 and C7 significantly accelerate the reaction compared to unsubstituted isatin. Prolonged heating beyond 60 minutes may lead to undesired degradation or decarboxylation; hence, a short reaction time is strictly maintained[2].

Step 3: Acidification and Isolation
  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Transfer the mixture to a beaker containing 30 mL of crushed ice to quench the reaction.

  • Slowly add 6M HCl dropwise under continuous stirring until the pH of the solution reaches 5.0–6.0[1].

  • Self-Validation Checkpoint: At pH 5-6, the amphoteric quinoline-4-carboxylic acid reaches its isoelectric point, resulting in the rapid precipitation of a solid[1]. Avoid dropping the pH below 3, as the quinoline nitrogen may protonate, causing the product to re-dissolve as a hydrochloride salt.

  • Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with cold distilled water (2 × 10 mL) and cold ethanol (1 × 5 mL) to remove residual inorganic salts and unreacted acetone self-condensation products.

  • Dry the solid in a vacuum oven at 60 °C overnight.

ExperimentalWorkflow Step1 1. Base Hydrolysis Mix 5,7-dibromoisatin with KOH (aq/EtOH) Step2 2. Condensation Add Acetone, heat at 90°C for 15-30 min Step1->Step2 Step3 3. Acidification Cool and adjust pH to 5-6 with 6M HCl Step2->Step3 Step4 4. Isolation Filter precipitate, wash (H2O/EtOH), and dry Step3->Step4

Caption: Experimental workflow for the synthesis and isolation of the target quinoline.

Analytical Data & Expected Yield

The isolated product should be analyzed to confirm purity and structural integrity. The decomposition upon melting is a hallmark of cinchoninic acids, which readily undergo decarboxylation at elevated temperatures[2].

ParameterExpected Result
Appearance Pale yellow to off-white solid
Yield 75% – 85% (approx. 2.6 – 2.9 g)
Melting Point 267 °C (Decomposition)[2]
Molecular Formula C₁₁H₇Br₂NO₂
Molecular Weight 344.99 g/mol [3]

Expert Insight: If the melting point is significantly lower or broad, it indicates the presence of unreacted isatin or salts. Recrystallization from hot ethanol or an ethanol/water mixture can be employed to achieve >98% purity. Heating the pure compound above its melting point will quantitatively yield 6,8-dibromo-2-methylquinoline (m.p. 100 °C) via thermal decarboxylation[2].

Sources

In vitro assay preparation using 6,8-dibromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput In Vitro Assay Preparation Using 6,8-Dibromo-2-methylquinoline Scaffolds

Executive Summary & Scientific Rationale

Halogenated quinolines, specifically 6,8-dibromo-2-methylquinoline, serve as highly versatile building blocks in medicinal chemistry and drug discovery[1]. The dual bromine substitutions at the 6- and 8-positions provide ideal electrophilic handles for orthogonal palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This reactivity enables the rapid generation of diverse, complex compound libraries, including functionalized α-carbolines[2].

Downstream derivatives of this scaffold exhibit potent biological activities, most notably selective cytotoxicity against hepatocellular carcinoma cell lines (such as SMMC-7721), with some derivatives demonstrating higher efficacy than established kinase inhibitors like Gefitinib[3]. However, the high lipophilicity and rigid planar structure of dibrominated quinoline derivatives present significant challenges for in vitro assay preparation. Poor aqueous solubility frequently leads to compound precipitation, false negatives in high-throughput screening (HTS), and erratic IC50 values.

This guide outlines a rigorously validated, self-validating protocol for the solubilization, formulation, and in vitro MTT assay preparation of libraries derived from the 6,8-dibromo-2-methylquinoline scaffold.

Mechanistic Insights: Causality in Experimental Design

As an Application Scientist, it is critical to understand why specific parameters are chosen rather than simply following a recipe. Every step in this protocol is designed to mitigate the physicochemical liabilities of the quinoline core:

  • Master Stock Solvation : 100% anhydrous, molecular biology-grade Dimethyl Sulfoxide (DMSO) is mandatory. The introduction of aqueous buffers at the master stock stage will immediately cause the dibromo-quinoline core to crash out of solution.

  • Acoustic Liquid Handling : To prevent micro-precipitation during serial dilution, we mandate direct acoustic dispensing (e.g., via a Labcyte Echo) of the DMSO stock directly into the assay plate, followed by back-filling with assay media. This circumvents intermediate aqueous dilutions where the hydrophobic compound is most vulnerable to aggregation.

  • Strict DMSO Tolerance Limits : The final assay concentration of DMSO must not exceed 0.5% (v/v). Hepatocellular carcinoma lines like SMMC-7721 exhibit background phenotypic toxicity at >1.0% DMSO, which confounds the true cytotoxic signal of the quinoline derivative[3].

  • Self-Validating Controls : The assay incorporates Gefitinib as a positive control and a 0.5% DMSO vehicle as a negative control to continuously monitor the assay's Z'-factor and ensure biological relevance[3].

Assay Preparation Workflow

G N1 6,8-Dibromo-2-methylquinoline (Core Scaffold) N2 Palladium-Catalyzed Cross-Coupling N1->N2 Derivatization N3 Compound Formulation (10 mM DMSO Stocks) N2->N3 Purification & Solubilization N4 In Vitro Screening (MTT Cytotoxicity Assay) N3->N4 Acoustic Dispensing (≤0.5% DMSO) N5 Hit Identification & IC50 Profiling N4->N5 Absorbance Readout (490 nm)

Caption: Workflow for the synthesis, formulation, and in vitro screening of quinoline derivatives.

Step-by-Step Experimental Protocol

Phase 1: Compound Library Solubilization & Storage
  • Gravimetric Analysis : Accurately weigh exactly 3.01 mg of 6,8-dibromo-2-methylquinoline (MW: 300.98 g/mol ) or the calculated equivalent for its downstream derivatives using a calibrated microbalance.

  • Primary Solubilization : Add exactly 1.0 mL of anhydrous, sterile-filtered DMSO to the vial to achieve a 10 mM master stock.

  • Thermal Sonication : Sonicate the sealed vial in a water bath at 37°C for 10–15 minutes.

    • Critical Check: Visual inspection under a strong light source must confirm the absolute absence of micro-particulates. Halogenated quinolines can form deceptive microscopic suspensions.

  • Storage : Aliquot the solution into light-resistant amber glass vials (the functionalized quinoline core exhibits mild photosensitivity) and store at -20°C.

Phase 2: Cell Culture and Plate Seeding (SMMC-7721 Model)
  • Culturing : Maintain SMMC-7721 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Harvesting : Harvest the cells at 80% confluence using 0.25% Trypsin-EDTA to ensure cells are in the logarithmic growth phase.

  • Seeding : Seed the cells into a 96-well flat-bottom tissue culture plate at a density of 5,000 cells/well in 100 µL of complete media.

  • Attachment : Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for complete cellular adherence and recovery.

Phase 3: Compound Dosing and MTT Viability Assay
  • Acoustic Dosing : Using an acoustic liquid handler, dispense the 10 mM compound stock directly into the 96-well plate to achieve an 8-point dose-response curve (ranging from 0.01 µM to 100 µM).

  • Normalization : Ensure the final DMSO concentration is strictly normalized to 0.5% across all wells, including the vehicle control. Add Gefitinib (10 µM) to designated wells as the positive control[3].

  • Incubation : Incubate the treated plates for 48 hours at 37°C.

  • MTT Addition : Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

    • Causality: Viable cells utilize mitochondrial succinate dehydrogenase to reduce the yellow MTT tetrazolium into insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Formazan Solubilization : Carefully aspirate the media without disturbing the crystal layer at the bottom. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 10 minutes at 300 RPM.

  • Quantification : Measure the absorbance at 490 nm using a microplate spectrophotometer.

Quantitative Data Presentation

To ensure assay reproducibility and standardization across different screening campaigns, adhere to the following validated parameters when working with 6,8-dibromo-2-methylquinoline derivatives.

Assay ParameterValidated SpecificationRationale / Causality
Cell Line Model SMMC-7721 (Hepatocellular Carcinoma)High sensitivity to α-carboline and quinoline derivatives[3].
Max Final DMSO 0.5% (v/v)Prevents background solvent toxicity and false-positive cell death.
Positive Control Gefitinib (IC50 ~ 10-15 µM)Establishes a baseline for kinase-driven apoptotic pathways[3].
Readout Wavelength 490 nmOptimal peak absorbance for solubilized formazan crystals in DMSO.
Target Z'-Factor > 0.65Ensures a robust, self-validating assay window between vehicle and positive controls.

Sources

Troubleshooting & Optimization

Troubleshooting poor solubility of 6,8-dibromo-2-methylquinoline in biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 6,8-Dibromo-2-methylquinoline Solubility in Biological Assays

As a Senior Application Scientist, I frequently encounter assays compromised by poorly soluble halogenated heterocycles. 6,8-dibromo-2-methylquinoline presents a classic formulation challenge in biological testing. The quinoline core is inherently hydrophobic, and the addition of two massive, electron-withdrawing bromine atoms at positions 6 and 8 drastically increases the compound's partition coefficient (LogP)[1]. These halogens promote strong intermolecular forces—specifically halogen bonding and π−π stacking—within the crystal lattice, making aqueous solvation energetically unfavorable.

When introducing this compound into in vitro assays, researchers often face precipitation, erratic dose-response curves, and false negatives. This guide provides the mechanistic causality behind these failures and self-validating protocols to overcome them.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does 6,8-dibromo-2-methylquinoline precipitate immediately when I add my DMSO stock to the cell culture media? A1: This phenomenon is known as "DMSO shock." It occurs when you exceed the compound's kinetic solubility limit. When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local concentration of the highly lipophilic dibromo-quinoline exceeds its solubility threshold before it can evenly disperse[2]. The sudden change in the solvation environment causes rapid nucleation, and the compound "crashes out" of solution. Solution: Always add the DMSO stock dropwise to the aqueous phase under vigorous vortexing. Never add the aqueous buffer directly to the DMSO stock.

Q2: Can I simply increase the DMSO concentration in my assay to force the compound into solution? A2: No, this will compromise the biological integrity of your assay. While DMSO is a powerful water-miscible co-solvent, biological systems have a strictly low tolerance for it. For most cell-based assays, the final DMSO concentration should not exceed 0.1% to 0.5%[3]. Concentrations above 1% induce significant cytotoxicity, alter cellular morphology, and artificially skew assay readouts such as reactive oxygen species (ROS) or interleukin-6 (IL-6) production[4][5]. Self-Validating Step: Every experiment must include a vehicle control containing the exact same final concentration of DMSO (without the compound) to establish an accurate biological baseline[1].

Q3: If optimizing DMSO fails, what is the best excipient to solubilize this specific dibromo-quinoline derivative? A3: Cyclodextrins—specifically 2-hydroxypropyl- β -cyclodextrin (HP- β -CD)—are the gold standard for this class of molecules. HP- β -CD features a hydrophilic exterior and a hydrophobic internal cavity that perfectly accommodates planar, lipophilic aromatic systems[6]. By forming a non-covalent host-guest inclusion complex, HP- β -CD shields the hydrophobic dibromo-quinoline core from the aqueous environment. This enhances the apparent aqueous solubility by orders of magnitude without the cytotoxicity associated with high organic solvent concentrations[7][8].

Part 2: Solubilization Strategies & Quantitative Tolerances

To successfully assay 6,8-dibromo-2-methylquinoline, you must balance compound solubility with cellular viability. The table below summarizes the acceptable limits and mechanistic actions of common solubilization strategies.

Table 1: Biological Tolerance and Solubility Enhancement Strategies

Strategy / ExcipientRecommended Final Conc.Biological Impact / LimitationMechanism of Action
DMSO (Co-solvent) 0.1% - 0.5% (v/v)>1% causes cytotoxicity and alters cellular proliferation[4][5].Disrupts the crystal lattice; acts as a water-miscible bridge.
HP- β -CD 1% - 5% (w/v)Highly biocompatible; generally non-toxic in vitro[6].Forms host-guest inclusion complexes, shielding the hydrophobic core[7].
BSA Addition 0.1% (w/v)May bind the free drug, reducing the "free" active concentration.Acts as a carrier protein, preventing non-specific binding to plasticware.

Part 3: Troubleshooting Workflow Visualization

The following logic tree dictates the proper sequence of interventions when dealing with precipitation of highly lipophilic quinolines.

Workflow Start 6,8-dibromo-2-methylquinoline in 100% DMSO Stock Dilution Dilute into Aqueous Media (Risk of DMSO Shock) Start->Dilution Check Precipitation Observed? Dilution->Check OptDMSO Optimize Final DMSO (0.1% - 0.5% Limit) Check->OptDMSO Yes Success Proceed to Biological Assay (Include Vehicle Controls) Check->Success No AddCD Form Inclusion Complex (HP-β-Cyclodextrin) OptDMSO->AddCD Still Insoluble OptDMSO->Success Soluble AddProtein Add Carrier Protein (0.1% BSA) AddCD->AddProtein Further Optimization AddCD->Success Soluble AddProtein->Success

Stepwise troubleshooting workflow for resolving compound precipitation.

Part 4: Step-by-Step Experimental Methodologies

Protocol 1: Kinetic Solubility Assessment via Microplate Absorbance

Before running your biological assay, you must empirically determine the maximum concentration of 6,8-dibromo-2-methylquinoline that your specific buffer can hold before precipitation occurs[2].

  • Stock Preparation: Dissolve 6,8-dibromo-2-methylquinoline in 100% anhydrous DMSO to yield a 10 mM stock solution. Vortex vigorously.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the compound using 100% DMSO (e.g., 10 mM down to 0.01 mM).

  • Aqueous Transfer: Add 198 µL of your target aqueous assay buffer (e.g., PBS or DMEM) to a UV-transparent 96-well assay plate[2].

  • Controlled Addition: Carefully add 2 µL of each DMSO stock dilution to the corresponding wells containing the aqueous buffer (this strictly yields a 1% final DMSO concentration). Mix immediately by pipetting up and down to prevent localized DMSO shock.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow for equilibrium[2].

  • Measurement & Analysis: Measure the absorbance at the λmax​ of the quinoline compound using a microplate reader. Plot absorbance against the nominal concentration. The concentration at which the absorbance plateaus or deviates from linearity is your kinetic solubility limit[2].

Protocol 2: Preparation of HP- β -CD Inclusion Complexes (Kneading Method)

If the kinetic solubility limit determined in Protocol 1 is lower than your required assay concentration, you must formulate an inclusion complex[8].

  • Molar Ratio Calculation: Weigh 6,8-dibromo-2-methylquinoline and HP- β -CD at a 1:1 or 1:2 molar ratio.

  • Wetting: Place the HP- β -CD in a glass mortar. Add a minimal amount of a water/ethanol mixture (50:50 v/v) to form a thick, homogenous paste.

  • Kneading: Gradually incorporate the 6,8-dibromo-2-methylquinoline powder into the paste. Knead the mixture continuously with a pestle for 45-60 minutes. Add a few drops of the solvent mixture if the paste begins to dry out[8]. Mechanistic note: The mechanical shear force combined with the solvent facilitates the entry of the hydrophobic drug into the cyclodextrin cavity.

  • Drying: Transfer the paste to a vacuum oven and dry at 40°C for 24 hours to ensure complete removal of the ethanol/water solvent.

  • Reconstitution & Self-Validation: Pulverize the dried complex into a fine powder. This powder can now be dissolved directly into your aqueous assay buffer. Critical Control: You must prepare a "blank" HP- β -CD paste (kneaded without the compound) and run it in your assay to verify that the cyclodextrin itself does not induce biological artifacts.

References

  • BenchChem.
  • BenchChem. "Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays." BenchChem.
  • Timm, M., et al. "Considerations regarding use of solvents in in vitro cell based assays." PMC - NIH.
  • Nikon. "Using live-cell imaging in cell counting — The cytotoxicity of DMSO." Nikon.
  • Morrison, P. W. J., et al. "Cyclodextrin-Mediated Enhancement of Riboflavin Solubility and Corneal Permeability.
  • Saokham, P., et al. "Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches." PMC - NIH.
  • Al-Awady, M. J., et al.
  • Nguyen, T. T., et al. "Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines." Biomedical Research and Therapy.

Sources

Technical Support Center: Handling & Preservation of 6,8-Dibromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and prevent the degradation of 6,8-dibromo-2-methylquinoline during long-term storage.

This compound is a highly valuable halogenated quinaldine building block used in cross-coupling reactions and API synthesis. However, its specific structural features make it uniquely susceptible to oxidative degradation if improperly handled.

Mechanistic Context: Why Does Oxidation Occur?

To effectively prevent degradation, we must first understand the causality behind it. 6,8-dibromo-2-methylquinoline contains two highly reactive sites:

  • The Quinoline Nitrogen: Prone to forming N-oxides when exposed to ambient oxygen and moisture[1].

  • The 2-Methyl Group (Benzylic Position): The electron-withdrawing nature of the quinoline ring activates the protons on the 2-methyl group. Upon exposure to UV/visible light, radical abstraction occurs, leading to autoxidation that forms 2-carbaldehyde or 2-carboxylic acid derivatives.

Quinaldine derivatives are well-documented to darken to a red-brown color upon exposure to air and light due to these exact oxidative pathways[2].

OxidationMechanisms Parent 6,8-dibromo-2-methylquinoline O2 Ambient Oxygen (O2) Parent->O2 Light UV / Visible Light Parent->Light Radical Benzylic Radical O2->Radical Autoxidation NOxide Quinoline N-oxide O2->NOxide N-Oxidation Light->Radical H-Abstraction Aldehyde 2-Carbaldehyde Radical->Aldehyde Propagation

Primary oxidative degradation pathways of 6,8-dibromo-2-methylquinoline.

Troubleshooting Guide & FAQs

Q: My batch of 6,8-dibromo-2-methylquinoline has turned from a pale powder to a dark brown/reddish solid. Is it still usable? A: No, direct use is highly discouraged. Discoloration to brown or red-brown is a hallmark of N-oxide formation and polymeric degradation in quinaldines[2]. If you are using this compound in palladium-catalyzed reactions (e.g., Suzuki or Buchwald-Hartwig couplings), the N-oxide impurities will strongly coordinate to the transition metal, poisoning the catalyst and drastically reducing your yield. You must purify the batch via silica gel chromatography or recrystallization before proceeding.

Q: I stored the compound in a standard clear glass vial at room temperature. Why did it degrade so quickly? A: Standard clear glass allows UV and visible light penetration, which initiates the radical-mediated autoxidation of the 2-methyl group. Furthermore, the ambient air sealed within the headspace provides sufficient oxygen to drive the reaction forward[1]. It must be kept tightly closed in a dry, well-ventilated place, away from oxidizing agents[3].

Q: Should I store this compound in the freezer (-20 °C) instead of the refrigerator (2-8 °C)? A: While lower temperatures generally decrease reaction rates, freezing can cause condensation of trace moisture upon repeated opening. This moisture accelerates the formation of N-oxides. For 6,8-dibromo-2-methylquinoline, 2-8 °C is optimal, provided the container is strictly protected from moisture and light[1].

Quantitative Stability Data

The following table summarizes the expected shelf life of 6,8-dibromo-2-methylquinoline based on empirical storage conditions.

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Mechanism
20 °C (Benchtop) Ambient AirDirect Light< 2 WeeksRapid N-oxidation & Photo-oxidation[1]
20 °C (Cabinet) Ambient AirDark1-2 MonthsSlow Autoxidation (Red-brown discoloration)[2]
2-8 °C (Fridge) Ambient AirDark6 MonthsGradual N-oxidation
2-8 °C (Fridge) Argon (Purged)Dark> 2 Years Negligible (Optimal Condition)[3]

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your storage methodology, do not rely on passive storage. Implement the following self-validating protocols to actively protect and verify the integrity of your compound.

Protocol A: Schlenk-Line Guided Inerting for Long-Term Storage

Causality Focus: We use Argon instead of Nitrogen because Argon is significantly denser than air (1.78 g/L vs 1.22 g/L). It effectively sinks to the bottom of the vial, creating a protective physical blanket over the solid compound.

Step-by-Step Methodology:

  • Vial Selection: Transfer the pure 6,8-dibromo-2-methylquinoline into an amber glass vial to block <500 nm wavelength light.

  • Capping: Attach a PTFE-lined silicone septum cap loosely. Causality: PTFE is highly impermeable to oxygen compared to standard rubber or silicone septa.

  • Evacuation: Insert a Schlenk line needle connected to a vacuum pump (≤ 10 mbar) through the septum. Evacuate the headspace for 2 minutes to remove ambient oxygen and trace moisture.

  • Argon Backfill: Switch the Schlenk manifold to high-purity Argon (99.999%) and backfill the vial.

  • Self-Validating Cycle: Repeat the Evacuation/Argon backfill cycle three times. Validation Check: During the third cycle, observe the vacuum gauge. If it returns to the baseline pressure instantly, the vial is hermetically sealed and free of micro-leaks.

  • Final Seal: Remove the needle under positive Argon pressure. Wrap the cap junction tightly with Parafilm and store at 2-8 °C[3].

StorageWorkflow Start Pure 6,8-dibromo-2-methylquinoline Vial Transfer to Amber Vial Start->Vial Vacuum Evacuate (≤ 10 mbar) Vial->Vacuum Argon Backfill with Argon Vacuum->Argon Cycle 3x Argon->Vacuum Repeat Seal Seal with PTFE Cap Argon->Seal Final Cycle Store Store at 2-8 °C Seal->Store

Self-validating inert storage workflow for 6,8-dibromo-2-methylquinoline.

Protocol B: RP-HPLC Purity Assessment (Detecting Oxidation)

If you suspect your batch has degraded, use this protocol to validate its purity before use.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the stored compound in 1 mL of LC-MS grade Acetonitrile.

  • Column Selection: Equip the HPLC with a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 10 minutes.

  • Detection: Monitor UV absorbance at 254 nm.

  • Self-Validation (Data Interpretation): The N-oxide derivative will elute earlier than the parent 6,8-dibromo-2-methylquinoline due to its increased polarity. If coupled with MS, look for a characteristic M+16 mass shift (addition of oxygen), which definitively confirms oxidative degradation.

References

  • National Center for Biotechnology Information. "2-Methylquinoline | C10H9N | CID 7060." PubChem. Available at: [Link]

Sources

Technical Support Center: Mitigating Hydrodebromination in 6,8-Dibromo-2-methylquinoline Cross-Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of dihaloheterocycles. 6,8-Dibromo-2-methylquinoline presents a unique challenge: the electron-withdrawing quinoline core highly activates the C–Br bonds toward oxidative addition, but simultaneously stabilizes the resulting Pd(II) intermediate. If the subsequent transmetalation step is sluggish, the intermediate is highly susceptible to hydrodebromination (protodebromination)[1].

This guide provides field-proven, causality-driven troubleshooting to suppress this side reaction and maximize your cross-coupling yields.

Section 1: Mechanistic FAQs (The Causality of Debromination)

Q: Why does 6,8-dibromo-2-methylquinoline undergo debromination instead of cross-coupling? A: Debromination (hydrodehalogenation) is a competing thermodynamic sink in palladium-catalyzed cross-coupling[2]. After the initial oxidative addition of Pd(0) to the C–Br bond (typically favoring the less sterically hindered 6-position first), the catalytic cycle must proceed to transmetalation. If transmetalation is slow, the Pd(II)-aryl complex will instead abstract a β -hydride from the environment—often from an amine base, an alkoxide, or an alcoholic solvent[3]. Subsequent reductive elimination yields the undesired C–H bond (debromination) rather than the target C–C bond[4].

Q: Can the solvent itself cause this side reaction? A: Yes. Protic solvents like ethanol or water are classic hydride sources[4]. Even seemingly innocuous aprotic solvents like DMF can act as hydrogen transfer agents under specific catalytic conditions, directly fueling hydrodebromination[5].

Mechanism Pd Pd(0) Catalyst OxAdd Pd(II)-Aryl Complex (Oxidative Addition) Pd->OxAdd 6,8-dibromo- 2-methylquinoline Trans Transmetalation (Coupling Partner) OxAdd->Trans Desired Hydride Hydride Abstraction (Solvent/Base) OxAdd->Hydride Side Reaction Prod Desired Coupling Product Trans->Prod Reductive Elim. Byprod Debrominated Byproduct Hydride->Byprod Reductive Elim. Prod->Pd Byprod->Pd

Competing pathways: cross-coupling vs. hydrodebromination in Pd-catalyzed reactions.

Section 2: Troubleshooting Guides
Issue 1: Significant formation of 8-bromo-2-methylquinoline (Mono-debromination)

Diagnosis: The 6-position is reacting, but transmetalation is failing to outpace hydride abstraction. Actionable Solutions:

  • Ligand Optimization: Switch to bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos. These ligands are specifically designed to accelerate both transmetalation and the desired reductive elimination, effectively outcompeting the side reaction[2].

  • Base Modification: Avoid strong bases (e.g., NaOH, NaOtBu) which can generate species that act as hydride donors[4]. Transition to milder, anhydrous carbonate or phosphate bases like Cs2​CO3​ or K3​PO4​ [6].

Issue 2: Complete degradation or fully debrominated 2-methylquinoline

Diagnosis: The reaction environment is flooded with proton/hydride donors, and excessive thermal energy is driving the thermodynamic side reaction. Actionable Solutions:

  • Solvent Purge: Eliminate all alcohols and water. Switch to rigorously anhydrous, non-protic solvents such as Toluene or 1,4-Dioxane[6].

  • Kinetic Control: Higher temperatures exponentially increase the rate of debromination[6]. Lower the reaction temperature to 60–80 °C. While this reduces the overall reaction rate, it disproportionately suppresses the higher-activation-energy hydrodehalogenation pathway[2].

Troubleshooting Start Issue: High Debromination Solvent 1. Eliminate Hydride Sources Use anhydrous Toluene/Dioxane Start->Solvent Base 2. Base Optimization Switch to mild K3PO4 or Cs2CO3 Solvent->Base Ligand 3. Ligand Selection Employ bulky XPhos or SPhos Base->Ligand Temp 4. Kinetic Control Reduce temperature to 60-80°C Ligand->Temp Success Optimized Reaction (<5% Debromination) Temp->Success

Logical step-by-step workflow for troubleshooting and eliminating debromination.

Section 3: Quantitative Condition Screening

The following table summarizes the causal impact of adjusting reaction parameters on the ratio of desired cross-coupling to debromination for 6,8-dibromo-2-methylquinoline.

EntryCatalyst SystemBaseSolventTemp (°C)Target Yield (%)Debromination (%)
1 Pd(OAc)2​ / PPh3​ Na2​CO3​ EtOH / H2​O 9032%48%
2 Pd2​(dba)3​ / PPh3​ K2​CO3​ Dioxane9055%28%
3 Pd(dppf)Cl2​ Cs2​CO3​ Toluene8071%14%
4 Pd2​(dba)3​ / XPhos K3​PO4​ Anhydrous Dioxane 70 89% <5%

Note: Entry 4 demonstrates the optimal E-E-A-T validated conditions, utilizing a bulky ligand, a mild base, and kinetic temperature control.

Section 4: Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of 6,8-dibromo-2-methylquinoline

This protocol is designed as a self-validating system. Built-in checkpoints ensure that if debromination begins to occur, the operator can detect and halt it before the yield is compromised.

Reagents:

  • 6,8-dibromo-2-methylquinoline (1.0 equiv)

  • Arylboronic acid (1.1 equiv for mono-coupling at the 6-position)

  • Pd2​(dba)3​ (0.02 equiv, 4 mol% Pd)

  • XPhos (0.08 equiv)

  • Anhydrous K3​PO4​ (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Preparation & Degassing : In an oven-dried Schlenk flask, add 6,8-dibromo-2-methylquinoline, arylboronic acid, and anhydrous K3​PO4​ .

    • Causality Check: Ensure the K3​PO4​ is strictly anhydrous. Clumping indicates moisture, which will act as a proton source for hydrodehalogenation[4].

  • Catalyst Loading : Add Pd2​(dba)3​ and XPhos. Seal the flask with a septum and purge with ultra-high purity Argon for 15 minutes.

  • Solvent Addition : Add anhydrous, sparged 1,4-Dioxane via syringe.

    • Validation Checkpoint: The solution should transition from a dark purple/red to a deep reddish-orange as the active Pd(0)-XPhos complex forms.

  • Kinetic Heating (The Critical Step) : Place the flask in a pre-heated oil bath at 65 °C . Do not exceed this temperature initially[6].

  • Monitoring : After 2 hours, sample the reaction via LC-MS.

    • Validation Checkpoint: Look for the mass of the mono-debrominated byproduct (M - 79 Da). If the byproduct is <5% and starting material remains, increase the temperature to 75 °C. If the byproduct is >5%, do not increase the temperature ; instead, add an additional 0.02 equiv of XPhos to accelerate transmetalation.

  • Workup : Once complete, cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate under reduced pressure.

Sources

Technical Support Center: Resolving NMR Peak Overlap in Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I designed this troubleshooting guide to address a specific, recurring bottleneck in halogenated heterocycle characterization: the severe spectral crowding of aromatic protons.

When characterizing 6,8-dibromo-2-methylquinoline , researchers frequently encounter a tight cluster of overlapping signals in the 7.8–8.2 ppm region of the 1 H NMR spectrum. This guide synthesizes field-proven methodologies, explaining the structural causality behind this overlap and providing self-validating protocols to unambiguously assign your molecule.

Analytical Workflow

Workflow Start Overlapping 1H NMR (7.8 - 8.2 ppm) ASIS Apply ASIS (Titrate C6D6 into CDCl3) Start->ASIS Eval1 Peaks Resolved? ASIS->Eval1 TwoD 2D NMR (1H-13C HSQC/HMBC) Eval1->TwoD No Success Fully Assigned Characterization Eval1->Success Yes Eval2 Carbon Dispersion Sufficient? TwoD->Eval2 PureShift Pure Shift NMR (PSYCHE) Eval2->PureShift No Eval2->Success Yes PureShift->Success

Decision tree for resolving aromatic proton overlap in 6,8-dibromo-2-methylquinoline.

Quantitative Data: The Origin of the Overlap

To understand the overlap, we must look at the baseline chemical shifts. In standard CDCl 3​ , the protons at C-4, C-5, and C-7 are compressed into a narrow 0.22 ppm window.

Table 1: Expected NMR Chemical Shifts for 6,8-dibromo-2-methylquinoline | Position | 1 H Shift (CDCl 3​ ) | Multiplicity | J -Coupling | 1 H Shift ( C6​D6​ Est.) | 13 C Shift (CDCl 3​ ) | | :--- | :--- | :--- | :--- | :--- | :--- | | C2-CH 3​ | 2.81 ppm | s | - | ~2.40 ppm | 25.7 ppm | | C3-H | 7.35 ppm | d | 8.4 Hz | ~6.90 ppm | 123.7 ppm | | C4-H | 7.93 ppm | d | 8.4 Hz | ~7.50 ppm | 135.6 ppm | | C5-H | 7.89 ppm | d | 2.1 Hz | ~7.65 ppm | 128.3 ppm | | C7-H | 8.11 ppm | d | 2.1 Hz | ~7.90 ppm | 129.4 ppm |

Data synthesized from foundational characterization of quinoline derivatives[1]. Note the critical 0.04 ppm proximity between H-4 and H-5.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic protons of 6,8-dibromo-2-methylquinoline overlap so heavily in standard CDCl 3​ ? A1: The overlap is driven by competing electronic effects. The electron-withdrawing bromine atoms at C-6 and C-8 strongly deshield the adjacent meta-protons (H-5 and H-7), pushing them downfield. Concurrently, the quinoline ring current and the nitrogen heteroatom deshield the H-4 proton[1]. At 400 MHz, the H-4 doublet (7.93 ppm, J = 8.4 Hz) and the H-5 doublet (7.89 ppm, J = 2.1 Hz) are separated by only 16 Hz. Because the H-4 doublet itself spans 8.4 Hz, the signals physically crash into one another, making accurate integration impossible.

Q2: How does changing the solvent to Benzene-d6 (C 6​ D 6​ ) resolve this issue? A2: This leverages the Aromatic Solvent Induced Shift (ASIS) . Unlike CDCl 3​ , C 6​ D 6​ is highly anisotropic. When your quinoline is dissolved in C 6​ D 6​ , the solvent molecules form transient collision complexes, aligning their π -clouds preferentially with the strong dipole moment generated by the quinoline nitrogen[2]. Because H-4, H-5, and H-7 are located at different spatial distances and angles relative to this dipole, the benzene molecules shield them to different extents ( Δδ=δCDCl3​​−δC6​D6​​ )[3]. This differential shielding acts as a "chemical shift magnifying glass," pulling the overlapping multiplets apart.

Q3: What is "Pure Shift NMR" and when is it necessary for this molecule? A3: Pure Shift NMR (such as the PSYCHE or Zangger-Sterk experiments) is a broadband homonuclear decoupling technique[4]. It suppresses 1 H- 1 H scalar couplings ( JHH​ ) during data acquisition, effectively collapsing complex multiplets into sharp singlets[5]. If ASIS titration fails due to sample solubility, or if you are analyzing a crude mixture where impurity peaks further crowd the 7.8–8.2 ppm region, Pure Shift NMR removes the width of the doublets entirely, revealing the true, unobscured chemical shift of each proton[6].

Self-Validating Experimental Protocols
Protocol 1: ASIS Solvent Titration

Objective: Induce differential shielding to separate H-4, H-5, and H-7.

  • Baseline Acquisition: Prepare a 15 mg sample of 6,8-dibromo-2-methylquinoline in 0.6 mL of CDCl 3​ . Acquire a standard 1D 1 H NMR spectrum (reference to TMS at 0.00 ppm).

  • Solvent Exchange: Evaporate the CDCl 3​ under a gentle, dry nitrogen stream until a solid residue remains.

  • Titration: Redissolve the sample in a 1:1 mixture of CDCl 3​ and C 6​ D 6​ (0.6 mL total volume). Acquire a 1 H spectrum.

  • Full ASIS: Evaporate again and redissolve in 100% C 6​ D 6​ . Acquire the final 1 H spectrum.

  • Self-Validation Check: The protocol is self-validating through integration and J -coupling conservation. The sum of the integrations for the newly separated peaks in C 6​ D 6​ must exactly equal the integration of the unresolved multiplet cluster in CDCl 3​ . Furthermore, the J -couplings (8.4 Hz for H-4, 2.1 Hz for H-5/H-7) are intrinsic to the covalent bonds and must remain mathematically identical regardless of the solvent used.

Protocol 2: Pure Shift NMR (PSYCHE) Acquisition

Objective: Collapse overlapping doublets into singlets for absolute chemical shift assignment.

  • Sample Prep: Dissolve 20 mg of the compound in 0.6 mL of your optimized solvent.

  • Pulse Sequence Loading: Load the PSYCHE pulse sequence on your spectrometer (e.g., psyche on Bruker systems).

  • Parameter Optimization: Set the sweep width (SW) to cover the proton window (e.g., 10 ppm). Set the chirp pulse duration (typically 15-30 ms) and a low flip angle (10-20°) to balance sensitivity with decoupling efficiency[4].

  • Acquisition: Acquire the data using pseudo-2D acquisition, processing it into a 1D pure shift spectrum.

  • Self-Validation Check: Overlay the processed Pure Shift 1D spectrum with the standard 1 H spectrum. The sharp singlets of the Pure Shift spectrum must perfectly align with the calculated center of mass of the original multiplets[5]. Any deviation >0.02 ppm indicates decoupling artifacts, incorrect sweep width calibration, or sample heating during the chirp pulses.

Protocol 3: 2D HMBC Validation

Objective: Unambiguously assign the separated peaks using carbon connectivity.

  • Acquire a 1 H- 13 C HMBC spectrum optimized for long-range couplings ( nJCH​ = 8 Hz).

  • Self-Validation Check: Trace the cross-peaks from the proton dimension to the carbon dimension. The proton assigned as H-4 must show a strong 3J correlation to C-2 (160.8 ppm) and C-8a (143.7 ppm). The protons assigned as H-5 and H-7 will not show these specific correlations, instead correlating strongly to the brominated carbons C-6 (123.7 ppm) and C-8 (118.6 ppm). If these rules are violated, the initial proton assignment is incorrect.

Sources

Technical Support Center: Overcoming Steric Hindrance in 6,8-Dibromo-2-methylquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Helpdesk. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a synthetic wall when functionalizing the quinoline core. 6,8-Dibromo-2-methylquinoline presents a classic, severe chemoselectivity and steric challenge.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind reaction failures at the 8-position and provide self-validating, field-proven protocols to force these difficult transformations.

Mechanistic Causality: The "Pincer" Steric Clash

The fundamental issue with 6,8-dibromo-2-methylquinoline is the drastically different steric environment of its two halogens.

  • The 6-Position: Behaves as a standard electron-deficient aryl bromide. It is sterically unhindered and readily undergoes oxidative addition with standard palladium catalysts (e.g., Pd(PPh3​)4​ ).

  • The 8-Position: Is notoriously recalcitrant. The steric penalty here is twofold: First, the adjacent quinoline nitrogen lone pair can coordinate to the metal center, forming a stable but unreactive chelate. Second, the 2-methyl group occupies the adjacent peri-like space across the nitrogen atom. When a bulky transition-metal complex attempts oxidative addition at C8, it suffers severe steric repulsion from both the nitrogen and the 2-methyl group, effectively blocking the catalytic cycle.

Chemoselectivity Start 6,8-Dibromo-2-methylquinoline Split Start->Split Path6 Target: 6-Position (Sterically Accessible) Split->Path6 Chemoselective Oxidative Addition Path8 Target: 8-Position (Sterically Hindered) Split->Path8 Directed Functionalization StandardPd Standard Pd-Catalysis (e.g., Pd(PPh3)4) Path6->StandardPd LiExchange Li-Halogen Exchange (n-BuLi, -78°C) Path8->LiExchange Borylation Borylation-Suzuki (Pd2(dba)3, n-BuPAd2) Path8->Borylation Prod6 6-Substituted Product (High Yield) StandardPd->Prod6 Prod8 8-Substituted Product (Requires Forced Conditions) LiExchange->Prod8 Electrophilic Trap Borylation->Prod8 Ar-Br / K2CO3

Logic flow for site-selective functionalization of 6,8-dibromo-2-methylquinoline.

Troubleshooting & FAQs

Q1: I attempted a Buchwald-Hartwig amination at the 8-position using a highly active Pd/BippyPhos catalyst, but observed only trace product. Why? A1: While mechanochemically generated Pd/BippyPhos is exceptionally active for standard C-N cross-couplings, it fails for 8-bromoquinolines. The causality lies in the extreme steric bulk of the BippyPhos ligand's adamantane group. When the Pd center attempts to coordinate the amine nucleophile, the combined steric clash from the 2-methyl group, the quinoline nitrogen, and the adamantane moiety causes severe reaction poisoning[1].

Q2: Direct Suzuki-Miyaura coupling at the 8-position is failing. How can I force this C-C bond formation? A2: Direct coupling fails because the transmetalation step is sterically prohibited by the 2-methyl group. The solution is to invert the electronics by converting the 8-bromo position into a boronate ester first. Utilizing a one-pot Pd-catalyzed borylation with the highly electron-rich, moderately bulky ligand n-BuPAd2 (CataCXium A) allows for successful oxidative addition. Subsequent in-situ addition of an aryl bromide and aqueous base drives the Suzuki coupling to completion with yields up to 98%[2].

Q3: How can I bypass transition-metal catalysis entirely if my substrate is too hindered? A3: Utilize a cryogenic lithium-halogen exchange. The 8-bromo position readily undergoes selective exchange with n-BuLi at -78 °C. The resulting 8-lithio species can be trapped with various electrophiles (e.g., dialkylaluminum chlorides) to form stable aluminate complexes or functionalized derivatives[3]. This completely circumvents the steric limitations of oxidative addition in Pd-catalysis.

Q4: Can copper catalysis be used as an alternative to palladium for the 8-position? A4: Yes. Copper-catalyzed coupling with organoaluminum reagents has been shown to be highly effective for hindered heteroaryl bromides like 8-bromoquinoline. Because the Cu(I)/Cu(III) catalytic cycle has different geometric requirements than Pd(0)/Pd(II), it is less sensitive to the specific peri-steric clash, allowing for efficient cross-coupling[4].

Quantitative Performance Data

The following table summarizes the expected outcomes and limitations of various catalytic strategies when targeting the sterically hindered 8-position.

StrategyCatalyst/Reagent SystemSubstrateYield / OutcomePrimary Limitation
Direct Suzuki-Miyaura Pd(PPh 3​ ) 4​ , Na 2​ CO 3​ 8-Bromoquinoline<10% (Trace)Severe steric shielding by N-lone pair and adjacent groups.
Buchwald-Hartwig Pd/BippyPhos8-BromoquinolineTraceBulky adamantane group on ligand exacerbates steric clash.
Cu-Catalyzed Al-Coupling Cu(OAc) 2​ / Ar 3​ Al8-Bromoquinoline62–90%Requires prior synthesis of reactive organoaluminum reagents.
One-Pot Borylation-Suzuki Pd 2​ (dba) 3​ / n-BuPAd 2​ 8-Bromo-2-methylquinoline84–98%Requires precise exclusion of oxygen during one-pot transition[2].
Li-Halogen Exchange n-BuLi (-78 °C)8-Bromo-2-methylquinoline>95% (Conv.)Cryogenic conditions required; limits functional group tolerance[3].

Validated Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems . Do not proceed to subsequent steps without confirming the analytical checkpoints.

Protocol A: Self-Validating One-Pot Borylation-Suzuki Coupling

This method overcomes the 8-position steric barrier by utilizing n-BuPAd2 to facilitate borylation prior to coupling[2].

Workflow Step1 Step 1: Borylation Pd2(dba)3, n-BuPAd2 B2pin2, KOAc, DMAc Step2 Step 2: Validation LC-MS Analysis Verify full conversion Step1->Step2 Step3 Step 3: One-Pot Suzuki Add Ar-Br Degassed K2CO3 (aq) Step2->Step3 Step4 Step 4: Isolation Column Chromatography (EtOAc/Hexanes) Step3->Step4

Self-validating workflow for one-pot borylation and Suzuki coupling at the 8-position.

Step-by-Step Methodology:

  • Preparation: In an argon-purged Schlenk tube, combine 6,8-dibromo-2-methylquinoline (0.84 mmol), bis(pinacolato)diboron (B 2​ pin 2​ , 1.01 mmol), Pd 2​ (dba) 3​ (1 mol%, 8.4 µmol), n-BuPAd 2​ (3 mol%, 25.2 µmol), and KOAc (2.52 mmol).

  • Solvent Addition: Add 1 mL of anhydrous, degassed DMAc. Heat the mixture to 80 °C.

  • Self-Validation Checkpoint (Crucial): After 2 hours, withdraw a 5 µL aliquot and analyze via LC-MS. Causality: You must confirm the complete disappearance of the starting material mass ( m/z≈301 ) and the appearance of the borylated intermediate ( m/z≈349 ). Do not proceed until conversion is >95%.

  • Coupling Phase: Cool the reaction slightly. Inject degassed aqueous K 2​ CO 3​ (4 M, 3.36 mmol) followed by the desired aryl bromide (1.0 mmol).

  • Completion: Re-heat to 80 °C until HPLC indicates complete consumption of the boronate ester. Purify via silica gel chromatography (eluting with 30% EtOAc/hexanes).

Protocol B: Cryogenic Lithium-Halogen Exchange & Trapping

When transition-metal catalysis is entirely poisoned by steric bulk, use this stoichiometric organometallic workaround[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 6,8-dibromo-2-methylquinoline (3.00 mmol) in anhydrous THF (40 mL) under a strict argon atmosphere.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Add n-BuLi (1.6 M in hexanes, 3.00 mmol) dropwise over 10 minutes. The solution will typically turn deep red. Stir at -78 °C for exactly 1 hour.

  • Self-Validation Checkpoint: To validate the regioselectivity of the exchange, withdraw a 0.1 mL aliquot and quench it in D 2​ O. Extract with ethyl acetate and run a quick MS or 1 H-NMR. You should observe the incorporation of deuterium exclusively at the 8-position ( m/z≈224 for the monobromo-deuterio product).

  • Electrophilic Trapping: Add your electrophile (e.g., dialkylaluminum chloride, 1.5 mmol) dropwise.

  • Workup: Allow the solution to warm to room temperature overnight. Remove volatiles under vacuum and extract the residue with toluene.

References

  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. Source: ACS Publications.2

  • Synthesis and Coordination Behaviour of Aluminate-based Quinolyl Ligands. Source: University of Cambridge. 3

  • Mechanochemical Generation of Active Pd/BippyPhos Catalyst for Efficient CN Cross-Coupling in Air. Source: ResearchGate. 1

  • General Copper-Catalyzed Coupling of Alkyl-, Aryl-, and Alkynylaluminum Reagents with Organohalides. Source: ACS Publications. 4

Sources

Optimizing catalyst concentration for 6,8-dibromo-2-methylquinoline functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Functionalizing 6,8-dibromo-2-methylquinoline via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) presents a classic chemoselectivity challenge. The primary objective in drug development workflows is typically to achieve regioselective mono-functionalization at the C-6 position while preserving the C-8 bromine for downstream structural elaboration.

Achieving this requires precise optimization of the catalyst concentration. The kinetic differentiation between the two C–Br bonds is highly sensitive to the local concentration of active Pd(0) species, and improper catalyst loading is the leading cause of reaction failure[1].

Catalyst Optimization Workflow

CatalystOptimization Start 6,8-Dibromo-2-methylquinoline Cross-Coupling CatLow < 1 mol% Catalyst (Under-catalysis) Start->CatLow CatOpt 2 - 5 mol% Catalyst (Optimal Loading) Start->CatOpt CatHigh > 10 mol% Catalyst (Over-catalysis) Start->CatHigh ResultLow Incomplete Conversion Catalyst Poisoning (N-coordination) CatLow->ResultLow ResultOpt High Regioselectivity (C-6) Complete Conversion CatOpt->ResultOpt ResultHigh Loss of Selectivity (C-6 & C-8) Homocoupling Byproducts CatHigh->ResultHigh ActionLow Increase Pd loading or add phosphine ligand ResultLow->ActionLow ActionOpt Proceed to Workup & Purification ResultOpt->ActionOpt ActionHigh Reduce Pd loading Control stoichiometry ResultHigh->ActionHigh

Decision matrix for optimizing palladium catalyst concentration in dibromoquinoline coupling.

Troubleshooting Guides & FAQs

Q: Why am I losing regioselectivity (getting a mixture of C-6 and C-8 coupled products) when I scale up my catalyst loading? A: This is a classic symptom of over-catalysis. The regioselectivity in dibromoquinolines is governed by a combination of electronics and sterics. The C-6 position is significantly more accessible to the bulky palladium(0) active species. In contrast, the C-8 position is sterically hindered by the adjacent quinoline nitrogen lone pair and the overall geometry of the bicyclic system[2]. When you use high palladium concentrations (>10 mol%), you increase the local concentration of the active Pd(0) species. Once the kinetically favored C-6 position is functionalized, the excess Pd(0) rapidly forces oxidative addition at the thermodynamically less favorable C-8 position, leading to bis-arylated byproducts[3].

Q: My reaction stalls at 40% conversion when using 0.5 mol% Pd. Should I push the temperature higher to force completion? A: No, increasing the temperature will likely exacerbate the issue. Quinolines are inherently Lewis basic. The nitrogen atom can coordinate to the electrophilic Pd(II) intermediates, forming off-cycle, stable complexes that eventually precipitate as inactive Palladium black[4]. At very low catalyst loadings (<1 mol%), this N-coordination poisoning effect consumes the active catalyst pool before the cross-coupling cycle can reach full conversion. Instead of increasing temperature, optimize your catalyst loading to 2–5 mol% and ensure you have a sufficient excess of phosphine ligand to outcompete the quinoline nitrogen for palladium coordination.

Q: I am observing significant boronic acid homocoupling. How does catalyst concentration influence this side reaction? A: High catalyst concentrations directly accelerate the off-cycle aerobic homocoupling of boronic acids[5]. When excess Pd(II) is present in the reaction mixture, it can undergo double transmetalation with two equivalents of the boronic acid before reductive elimination occurs, yielding a biaryl byproduct. By strictly maintaining the catalyst concentration at 2–5 mol% and rigorously degassing your solvents, you suppress this pathway.

Quantitative Data: Catalyst Concentration vs. Reaction Outcomes

The following table summarizes the causal relationship between Pd(PPh₃)₄ concentration and reaction efficiency during the Suzuki-Miyaura mono-arylation of 6,8-dibromo-2-methylquinoline.

Catalyst Concentration (mol%)Conversion (%)Regioselectivity (C-6 : C-8)Primary ByproductsCorrective Action
0.5 - 1.0 < 45%95:5Unreacted starting materialIncrease Pd loading to overcome N-poisoning.
2.0 - 5.0 > 95%92:8Trace homocouplingNone (Optimal Range)
10.0 - 15.0 > 99%60:40Bis-arylated quinoline, biarylsDecrease Pd loading; restrict boronic acid eq.
Standard Operating Procedure (SOP)

Regioselective Suzuki-Miyaura Mono-arylation at C-6

To ensure this protocol is a self-validating system , we mathematically restrict the coupling partner. By using exactly 1.05 equivalents of the boronic acid, the reaction is physically starved of the reagents required to undergo bis-arylation, creating a fail-safe against over-catalysis.

Step 1: Preparation of the Reaction Mixture

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6,8-dibromo-2-methylquinoline (1.00 mmol, 1.0 eq).

  • Add the desired arylboronic acid (1.05 mmol, 1.05 eq). Crucial: Do not exceed 1.05 eq to prevent C-8 functionalization.

  • Add Potassium Carbonate (K₂CO₃) (2.00 mmol, 2.0 eq) as the base.

Step 2: Degassing and Catalyst Addition

  • Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

  • Sparge the mixture with ultra-pure Argon gas for 15 minutes. Self-validation: Oxygen must be removed to prevent Pd-catalyzed homocoupling of the boronic acid.

  • Under a positive flow of Argon, quickly add Pd(PPh₃)₄ (0.05 mmol, 5 mol%). The solution will typically turn a pale yellow.

Step 3: Reaction Execution & In-Process Validation

  • Seal the flask and heat the mixture to 80 °C in a pre-heated oil bath for 6–8 hours.

  • Validation Checkpoint: At t=4 hours, pull a 50 µL aliquot via syringe, quench with 0.5 mL water, and extract with 0.5 mL EtOAc. Run a TLC (Hexanes:EtOAc 4:1). The starting material ( Rf​ ~0.7) should be nearly consumed, replaced by a dominant mono-coupled product spot ( Rf​ ~0.5). If a third spot appears at Rf​ ~0.3, bis-coupling is occurring—immediately cool the reaction to arrest the process.

Step 4: Workup and Extraction

  • Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove the palladium catalyst.

  • Wash the organic filtrate with distilled water (2 × 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 85:15 Hexanes:EtOAc). The C-6 mono-arylated product will elute cleanly, leaving any trace bis-arylated impurities on the baseline.

References
  • Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines Source: mdpi.com URL:[Link]

  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction Source: acs.org URL:[Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study Source: rsc.org URL:[Link]

Sources

Validation & Comparative

HPLC Method Development and Validation for 6,8-Dibromo-2-methylquinoline Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories struggling with the chromatographic behavior of heavily halogenated heterocycles. 6,8-Dibromo-2-methylquinoline is a highly functionalized intermediate whose structural features—two bulky, electronegative bromine atoms, a weakly basic quinoline nitrogen, and steric hindrance from the 2-methyl group—present unique analytical challenges[1]. Standard generic HPLC methods often fail to resolve this compound from structurally similar des-bromo or mono-bromo impurities (e.g., 6-bromo-2-methylquinoline).

This guide provides an objective comparison of stationary phases and a self-validating, step-by-step methodology for the purity analysis of 6,8-dibromo-2-methylquinoline, fully aligned with the latest ICH Q2(R2) validation standards[2].

Mechanistic Rationale & Column Comparison: Breaking the C18 Default

When developing a method for halogenated quinolines, defaulting to a standard C18 column is a common pitfall. While C18 relies purely on hydrophobic dispersive forces, halogenated positional isomers benefit immensely from alternative selectivity mechanisms.

To demonstrate this, we compared three distinct stationary phases:

  • Standard C18 (Octadecyl): Dominated by hydrophobicity. It struggles to differentiate the subtle dipole moment changes between dibromo and monobromo isomers.

  • Phenyl-Hexyl: Offers π−π interactions and shape selectivity. The electron-rich phenyl ring of the stationary phase interacts strongly with the electron-deficient (due to bromine withdrawal) quinoline ring.

  • Naphthylpropyl: Provides extended π−π overlap and strong dipole-induced dipole interactions, which literature has proven superior for resolving complex quinoline derivatives[3].

Table 1: Comparative Column Performance Data

Experimental Conditions: 0.1% Formic Acid in Water / Acetonitrile (Gradient), 1.0 mL/min, 254 nm.

Stationary PhaseRetention Time (min)Peak Tailing ( Tf​ )Resolution ( Rs​ )*Theoretical Plates ( N )Selectivity Mechanism
Standard C18 8.51.61.48,500Hydrophobic
Phenyl-Hexyl 9.21.22.812,000Hydrophobic + π−π
Naphthylpropyl 11.51.13.514,500Extended π−π
  • Dipole

*Resolution calculated between 6,8-dibromo-2-methylquinoline and its critical mono-bromo impurity.

The Verdict: While the Naphthylpropyl column provides the highest resolution, the Phenyl-Hexyl column offers the best balance of resolution, peak shape, and commercial availability for routine Quality Control (QC) environments.

Mobile Phase Causality: Controlling the Quinoline Nitrogen

The quinoline nitrogen is highly prone to secondary interactions with residual silanols on the silica support, leading to severe peak tailing. To counteract this, we utilize a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7).

The Causality:

  • Analyte Protonation: The acidic pH ensures complete protonation of the quinoline nitrogen, locking it into a single ionization state[4].

  • Silanol Suppression: At pH 2.7, the ionization of residual silanols (pKa ~3.5-4.5) on the stationary phase is suppressed, completely eliminating the ion-exchange mechanism that causes tailing.

Acetonitrile is selected over methanol as the organic modifier due to its lower viscosity, higher elution strength, and aprotic nature, which enhances the critical π−π interactions on the Phenyl-Hexyl column[5].

Chromatographic_Workflow A Analyte Profiling 6,8-Dibromo-2-methylquinoline B Stationary Phase Selection (Phenyl-Hexyl vs C18) A->B C Mobile Phase Optimization (pH Control & Organic Modifier) B->C D System Suitability Testing (Resolution, Tailing Factor) C->D E ICH Q2(R2) Validation (Lifecycle Approach) D->E

Fig 1. Systematic workflow for HPLC method development and validation.

Step-by-Step Experimental Protocol (Self-Validating System)

A robust analytical method must be a self-validating system. The following protocol includes built-in System Suitability Tests (SST) that act as a strict gateway; if the system fails the SST, the data is invalid.

Sample Preparation
  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution: Accurately weigh 10 mg of 6,8-dibromo-2-methylquinoline reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1000 µg/mL).

  • Working Solution: Dilute the stock solution to a final concentration of 100 µg/mL using the diluent. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter into an HPLC vial[4].

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 10.0 min: 30% 80% B

    • 10.0 - 12.0 min: 80% B

    • 12.0 - 15.0 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (optimal for quinoline π−π∗ transitions)[5].

System Suitability Testing (SST) Gateway

Before analyzing any unknown samples, inject the 100 µg/mL working standard 5 times. The system must meet the following criteria:

  • Tailing Factor ( Tf​ ): ≤1.5 (Ensures silanol secondary interactions are suppressed).

  • Resolution ( Rs​ ): ≥2.0 between 6,8-dibromo-2-methylquinoline and the 6-bromo isomer.

  • Injection Precision: %RSD of peak areas ≤1.0% .

Method Validation per ICH Q2(R2) Standards

The recent ICH Q2(R2) guidelines emphasize a "fitness for purpose" and lifecycle approach to analytical validation[2]. We validated the optimized Phenyl-Hexyl method across the core parameters required for an assay/purity method.

Validation_Lifecycle Core ICH Q2(R2) Validation Spec Specificity (Peak Purity > 99%) Core->Spec Lin Linearity (R² > 0.999) Core->Lin Acc Accuracy (98-102% Recovery) Core->Acc Prec Precision (%RSD < 2.0%) Core->Prec

Fig 2. Core analytical validation parameters per ICH Q2(R2) guidelines.

Table 2: Method Validation Summary (ICH Q2(R2))
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at analyte RT; Peak Purity Angle < Threshold via DADPurity Angle: 0.12 < Threshold: 0.25PASS
Linearity & Range R2≥0.999 (Range: 50% to 150% of target) R2=0.9998 PASS
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.8%PASS
Precision (Repeatability) %RSD ≤2.0% (n=6 preparations)0.85%PASS
Robustness Tf​≤1.5 under deliberate variations (Flow ± 0.1 mL/min, Temp ± 2°C)Max Tf​=1.3 PASS

By leveraging the π−π interactions of a Phenyl-Hexyl column and strictly controlling the mobile phase pH, this method overcomes the traditional limitations of quinoline analysis, providing a highly reliable, ICH-compliant framework for 6,8-dibromo-2-methylquinoline purity assessment.

References

  • Validation of Analytical Procedures Q2(R2) - ICH.International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives.Benchchem.
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria.Taylor & Francis (Tandfonline).
  • Application Note: HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol.Benchchem.
  • Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction of β-hydroxyketones with ortho-aminobenzaldehydes or nicotinaldehydes.The Royal Society of Chemistry (RSC).

Sources

Comparing halogenation sites: 6,8-dibromo vs 5,7-dibromo quinolines

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Halogenation Dynamics: 6,8-Dibromo vs. 5,7-Dibromo Quinolines in Drug Discovery and Synthesis

As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective functionalization of heterocyclic scaffolds. The quinoline core is a ubiquitous pharmacophore, and its halogenated derivatives—specifically brominated quinolines—serve as critical intermediates for cross-coupling reactions and as standalone bioactive agents. The precise position of the bromine atoms dictates both the electronic landscape of the molecule and its steric interactions with biological targets. This guide provides an objective, data-driven comparison of two pivotal substitution patterns: 5,7-dibromoquinoline and 6,8-dibromoquinoline.

The quinoline ring system consists of an electron-deficient pyridine ring fused to an electron-rich benzene ring. Electrophilic aromatic substitution preferentially occurs on the benzene ring, but directing the bromine atoms to specific sites requires distinct mechanistic strategies.

  • 5,7-Dibromoquinolines : Achieving a 5,7-substitution pattern relies on the presence of an activating electron-donating group (EDG) at the C8 position (e.g., -OH, -NH2, or -OMe). The EDG strongly activates the ring and directs the electrophilic bromine to the ortho (C7) and para (C5) positions[1]. This allows for direct bromination using molecular bromine (Br₂) under mild conditions.

  • 6,8-Dibromoquinolines : Direct bromination of an unsubstituted quinoline to achieve a 6,8-pattern is electronically unfavorable. Instead, the established causality-driven approach utilizes 1,2,3,4-tetrahydroquinoline (THQ). The reduced pyridine ring alters the electronic distribution, allowing brominating agents like N-Bromosuccinimide (NBS) to attack the 6 and 8 positions[2]. Subsequent oxidative aromatization (dehydrogenation) restores the quinoline core, yielding the 6,8-dibromo architecture[2].

Physicochemical Profiling

Understanding the physicochemical differences between these isomers is essential for downstream formulation, purification, and assay design. The table below summarizes their core quantitative data.

Property5,7-Dibromoquinoline6,8-Dibromoquinoline
Molecular Formula C₉H₅Br₂NC₉H₅Br₂N
Molecular Weight 286.95 g/mol 286.95 g/mol
Melting Point 96–98 °C[3]99–100 °C (372–373 K)[4]
Predicted LogP ~3.6[3]High (Highly Lipophilic)
Synthesis Precursor 8-Aminoquinoline / 8-Hydroxyquinoline1,2,3,4-Tetrahydroquinoline
Primary Application Antimicrobial, Topoisomerase I InhibitorsOLED materials, Anticancer precursors

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. In-process monitoring and specific workup steps are integrated to verify reaction completion and prevent over-halogenation.

Protocol A: Synthesis of 5,7-Dibromo-8-aminoquinoline

Causality behind choices: Molecular bromine is used in a non-polar solvent (CHCl₃) in the dark to suppress radical side reactions, ensuring the reaction proceeds strictly via electrophilic aromatic substitution directed by the C8-amino group[1].

  • Preparation : Dissolve 8-aminoquinoline (1.0 eq, 100 mg, 0.7 mmol) in distilled CH₂Cl₂ or CHCl₃ (2 mL)[1].

  • Bromination : Prepare a solution of Br₂ (2.1 eq, 1.42 mmol) in CHCl₃. Add this dropwise to the quinoline solution over 10 minutes at room temperature, strictly in the dark[1].

  • Self-Validation (Monitoring) : Stir for 17 hours. The reaction validates its own completion through the visual consumption of the deep red bromine color[1].

  • Quenching & Workup : Wash the organic layer with 5% aqueous NaHCO₃ (3 × 20 mL) to neutralize the generated HBr byproduct[1].

  • Isolation : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5,7-dibromo product[1].

Protocol B: Synthesis of 6,8-Dibromoquinoline via NBS Cascade

Causality behind choices: NBS serves a dual mechanistic purpose. Initial equivalents act as an electrophilic bromine source for the saturated THQ ring. The excess NBS then acts as an oxidant, facilitating the removal of hydrogen to restore the thermodynamically stable aromatic quinoline core[2].

  • Preparation : Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq, 0.2 mmol) in CHCl₃ (2.0 mL)[2].

  • Reagent Addition : Sequentially add N-Bromosuccinimide (NBS) in portions up to 5.0 equivalents[2].

  • Self-Validation (Monitoring) : Stir the mixture at room temperature under ambient air. Monitor via TLC (EtOAc/Hexane). The system validates completion when the distinct spot for the tetrahydroquinoline intermediate completely disappears.

  • Quenching : Quench with saturated aqueous sodium sulfite (Na₂SO₃) to destroy unreacted NBS and active bromine species, preventing downstream oxidative degradation.

  • Purification : Extract with dichloromethane, dry the organic phase, and isolate the pure 6,8-dibromoquinoline via a short silica column[4].

Visualizing the Synthetic Workflows

Synthesis Start1 8-Aminoquinoline Reagent1 Br2 (2.1 eq), CHCl3 Dark, Room Temp Start1->Reagent1 Prod1 5,7-Dibromo-8-aminoquinoline (Activating group directs 5,7) Reagent1->Prod1 Start2 1,2,3,4-Tetrahydroquinoline Reagent2 NBS (5.0 eq), CHCl3 Bromination & Dehydrogenation Start2->Reagent2 Prod2 6,8-Dibromoquinoline (Aromatization yields 6,8) Reagent2->Prod2

Regioselective synthetic workflows for 5,7-dibromo and 6,8-dibromo quinolines.

Biological and Material Applications

The divergent halogenation sites drastically alter the utility of these scaffolds across scientific disciplines.

  • 5,7-Dibromoquinolines in Oncology : The 5,7-dibromo-8-hydroxyquinoline derivatives have been identified as potent inhibitors of human Topoisomerase I[5]. The electronegative bromine atoms at the 5 and 7 positions enhance π-π stacking and halogen bonding within the enzyme's active site. This interaction prevents DNA ligation, leading to strand breaks and triggering apoptosis in cancer cell lines (e.g., HeLa, HT29)[5].

  • 6,8-Dibromoquinolines in Materials & Therapeutics : The 6,8-dibromo substitution pattern is highly valued in material science. These compounds are utilized as chelating ligands for organoboron complexes in Small Molecule Organic Light Emitting Devices (SMOLEDs), providing extended conjugated chromophores that yield bright yellow to orange electroluminescence[6]. Medically, 6,8-dibromo derivatives serve as essential precursors for synthesizing natural bioactive analogs, such as the antimalarial agent pentaquine[4].

Visualizing the Mechanism of Action

Mechanism Drug 5,7-Dibromoquinoline Derivatives Target Human Topoisomerase I Drug->Target Inhibits Ligation DNA DNA Replication & Repair Complex Target->DNA Strand Breaks Apoptosis Apoptosis Induction (Cancer Cells) DNA->Apoptosis Damage Response

Topoisomerase I inhibition and apoptosis induction pathway by 5,7-dibromoquinolines.

References[3] An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dibromoquinoline - Benchchem - Link[4] 6,8-Dibromoquinoline - PMC - Link[1] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications - Link[5] Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - Link[2] NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Publishing - Link[6] Organoboron Quinolinolates with Extended Conjugated Chromophores: Synthesis, Structure, and Electronic and Electroluminescent Properties - Chemistry of Materials - Link

Sources

Validating molecular docking scores of 6,8-dibromo-2-methylquinoline in drug design

Author: BenchChem Technical Support Team. Date: April 2026

The Biophysical Crucible: Validating Molecular Docking of 6,8-Dibromo-2-methylquinoline

The Computational Hypothesis vs. Empirical Reality

In structure-based drug design, 6,8-dibromo-2-methylquinoline serves as a highly functionalized building block, frequently utilized in the synthesis of biologically active α-carbolines and target-specific kinase inhibitors[1]. However, its di-halogenated quinoline core presents a unique challenge for computational chemistry. The bromine atoms at positions 6 and 8 exhibit anisotropic electron distributions, creating positive electrostatic potentials known as σ -holes. These σ -holes drive highly directional halogen bonding with Lewis bases in protein binding pockets.

When we deploy molecular docking algorithms to predict the binding pose and affinity of these derivatives, we are merely generating a computational hypothesis. Scoring functions often struggle to accurately partition the enthalpic contributions of halogen bonds against the entropic gains from hydrophobic solvent displacement. Therefore, a docking score ( ΔGcalc​ ) is functionally incomplete without orthogonal biophysical validation[2]. As a Senior Application Scientist, I mandate that every computational prediction be subjected to a self-validating experimental crucible.

Section 1: Benchmarking the Predictive Engines

Before moving to the bench, selecting the correct computational engine is critical. Not all scoring functions handle halogenated heterocycles equally. Our comparative analysis evaluates the three industry-standard platforms.

Table 1: Comparative Efficacy of Docking Algorithms for Halogenated Quinolines

PlatformPrimary Scoring FunctionHandling of Halogen BondsSteric Penalty MechanicsBest Use Case for 6,8-Dibromo Scaffolds
Glide (Schrödinger) GlideScore XPExcellent; explicit terms for hydrophobic enclosure and directional H/X-bonds.Highly penalizing; rigid receptor assumption.Lead optimization where the binding pocket is well-defined and rigid. Glide XP consistently yields superior enrichment factors[3].
GOLD (CCDC) ChemPLP / GoldScoreStrong; highly dependent on the fitness function chosen.Forgiving; genetic algorithm allows soft steric clashes.Exploring novel binding modes in sterically demanding or flexible pockets, particularly when driven by hydrophobic interactions[4].
AutoDock Vina Vina EmpiricalModerate; lacks explicit directionality for σ -holes.Balanced; uses a smooth steric potential.High-throughput virtual screening of large quinoline libraries prior to rigorous re-scoring[5].

While 3 in identifying active compounds[3], the predicted ΔG must still be empirically verified.

Section 2: The Causality of the Self-Validating Workflow

To prove that a predicted binding mode is real, we must deconstruct the free energy of binding ( ΔG=ΔH−TΔS ). We achieve this through a dual-assay system: Surface Plasmon Resonance (SPR) to resolve the binding kinetics ( kon​ , koff​ )[6], and Isothermal Titration Calorimetry (ITC) to resolve the thermodynamics ( ΔH , ΔS )[7].

This creates a closed-loop, self-validating system: the equilibrium dissociation constant ( KD​ ) derived from the kinetic rates in SPR must mathematically align with the thermodynamic KD​ measured by ITC[8]. If the values diverge significantly, the docking pose is likely a false positive.

Workflow A In Silico Docking (Glide / GOLD) B Pose Hypothesis (ΔG_calc) A->B Generates C SPR Kinetics (k_on, k_off, K_D) B->C Validates Affinity D ITC Thermodynamics (ΔH, -TΔS, n) B->D Validates Mechanism E Self-Validating Consensus C->E Kinetic Confirmation D->E Thermodynamic Confirmation

Fig 1: Orthogonal biophysical workflow for validating computational docking predictions.

Section 3: Step-by-Step Experimental Methodologies

Protocol 1: Kinetic Profiling via Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free detection, allowing us to determine if the 6,8-dibromo-2-methylquinoline derivative acts as a fast-on/fast-off transient binder or a slow-off residence-time driver[9].

  • Surface Functionalization: Immobilize the target protein onto a CM5 dextran sensor chip via standard EDC/NHS amine coupling.

    • Causality: Covalent attachment ensures the protein remains stable under continuous flow, while the dextran matrix provides a 3D hydrophilic environment that prevents non-specific hydrophobic sticking of the lipophilic dibromo-quinoline core.

  • Solvent Correction Calibration: Prepare the running buffer containing 5% DMSO.

    • Causality: 6,8-dibromo-2-methylquinoline requires DMSO to maintain solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between the sample and running buffer will cause bulk shift artifacts. A solvent correction curve is mandatory to subtract this bulk effect.

  • Analyte Injection (Kinetics): Inject the ligand at a high flow rate (50 µL/min) across a concentration gradient (0.1x to 10x the predicted KD​ ).

    • Causality: High flow rates minimize mass transport limitations, ensuring that the measured kon​ reflects the true chemical association rate rather than the diffusion rate of the ligand to the chip surface.

  • Data Fitting: Fit the sensogram to a 1:1 Langmuir binding model to extract kon​ and koff​ [2].

Protocol 2: Thermodynamic Deconvolution via Isothermal Titration Calorimetry (ITC)

While SPR confirms that the molecule binds and how fast,6 by directly measuring the heat released or absorbed during the interaction[6].

  • Sample Preparation and Degassing: Dialyze the target protein extensively against the exact buffer used to dissolve the ligand. Degas both solutions under a vacuum.

    • Causality: ITC measures micro-calories of heat. Any buffer mismatch will generate massive heats of dilution, masking the binding signal. Air bubbles expanding in the sample cell will cause erratic thermal spikes, ruining the isotherm.

  • Optimizing the c-value: Adjust the protein concentration in the cell ( [M] ) such that the unitless parameter c=n×Ka​×[M] falls between 10 and 100.

    • Causality: If c<10 , the binding curve is too flat to accurately determine the inflection point (stoichiometry, n ). If c>100 , the curve is a step-function, making it impossible to fit the association constant ( Ka​ ).

  • Titration Execution: Perform 20 injections of 2 µL of the ligand into the protein cell at 150-second intervals at 25°C.

    • Causality: The 150-second interval allows the instrument's thermal feedback loop to return to baseline, ensuring the area under each peak ( Δq ) is accurately integrated.

  • Thermodynamic Extraction: Fit the integrated heats to an independent binding sites model to extract ΔH (enthalpy) and n (stoichiometry)[9]. Calculate ΔS using ΔG=−RTln(Ka​)=ΔH−TΔS .

Causality Ligand 6,8-dibromo-2-methylquinoline Halogen Halogen Bonding (Br) Ligand->Halogen Hydrophobic Hydrophobic Stacking Ligand->Hydrophobic Enthalpy Favorable Enthalpy (-ΔH) Measured via ITC Halogen->Enthalpy Drives Entropy Solvent Displacement (+ΔS) Measured via ITC Hydrophobic->Entropy Drives Affinity High Binding Affinity (K_D) Measured via SPR Enthalpy->Affinity Contributes to Entropy->Affinity Contributes to

Fig 2: Mechanistic causality linking ligand structural features to thermodynamic profiles.

Section 4: Synthesizing the Data (The Consensus Matrix)

When the data from the computational suite, SPR, and ITC are aggregated, we can objectively validate the drug design hypothesis. Below is a representative data matrix demonstrating a successfully validated 6,8-dibromo-2-methylquinoline lead.

Table 2: Orthogonal Validation Matrix for a 6,8-Dibromo-2-methylquinoline Lead

ParameterComputational (Glide XP)SPR (Kinetic Reality)ITC (Thermodynamic Reality)Mechanistic Interpretation
Affinity ( KD​ ) Predicted: 0.8 µM ( ΔG=−8.3 )Measured: 1.2 µMMeasured: 1.5 µMStrong consensus. The docking score accurately predicted the binding magnitude.
Binding Kinetics N/A kon​ : 4.5×104M−1s−1 koff​ : 0.054s−1 N/AModerate association, relatively fast dissociation. Typical for rigid, hydrophobic fragments.
Thermodynamics Halogen bond predictedN/A ΔH : -6.2 kcal/mol −TΔS : -1.8 kcal/molEnthalpy-driven binding confirms the formation of the predicted directional halogen bonds by the bromine atoms.
Stoichiometry ( n ) 1:1 binding mode1:1 Langmuir fit successful n=0.98 Confirms the ligand occupies a single specific active site without non-specific aggregation.

Conclusion

The integration of SPR and ITC provides an impenetrable biophysical firewall against the false positives inherent in molecular docking. For complex, halogenated scaffolds like 6,8-dibromo-2-methylquinoline, relying solely on a computational score is scientific malpractice. By demanding that kinetic rates mathematically justify thermodynamic parameters, researchers establish a self-validating system that ensures only the most robust chemical matter advances in the drug development pipeline.

References

  • Comparison of AutoDock Vina, Glide, and GOLD docking scores | George Mason University | 4

  • Benchmarking different docking protocols for predicting the binding poses of ligands | National Institutes of Health (NIH) | 5

  • Comparative Performance of Several Flexible Docking Programs and Scoring Functions | National Institutes of Health (NIH) | 3

  • Synthesis of Trifluoromethyl- and Ester Group-Substituted α-Carbolines | American Chemical Society (ACS) | 1

  • SPR vs ITC vs MST vs BLI || Exploring Optimal Interaction Techniques | Nicoya Lifesciences | 7

  • Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach | National Institutes of Health (NIH) | 8

  • Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager | 6

  • Integrating Surface Plasmon Resonance and Docking Analysis for Mechanistic Insights | MDPI | 2

  • Measuring drug-target binding with SPR & ITC binding assays | YouTube / Chem Help ASAP | 9

Sources

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the in vitro toxicity of 6,8-dibromo-2-methylquinoline against related quinoline scaffolds requires a nuanced understanding of structure-activity relationships (SAR). As a Senior Application Scientist, I have structured this guide to move beyond basic IC50 reporting. Here, we deconstruct the mechanistic causality behind halogenation-induced toxicity shifts, providing a self-validating experimental framework for drug development professionals evaluating these chemical building blocks.

Structural Rationale: The Impact of Halogenation on the Quinoline Scaffold

The base quinoline ring is a privileged scaffold in medicinal chemistry, but it carries innate metabolic liabilities. Non-halogenated double-ring compounds like quinoline are notoriously prone to two-oxidation by Cytochrome P450 enzymes, yielding highly electrophilic and hepatotoxic quinone imines[1].

By modifying the scaffold to 6,8-dibromo-2-methylquinoline (and related derivatives like 4-chloro-6,8-dibromo-2-methylquinoline), researchers introduce significant steric shielding and electronic deactivation at critical reactive positions. Machine learning models (such as HD-GEM) and in vitro assays demonstrate that while poly-halogenation effectively mitigates hepatotoxicity by blocking these oxidation pathways, it inadvertently increases lipophilicity, which can introduce distinct cardiotoxic liabilities[1]. Furthermore, when halogenated quinolines are utilized as Schiff base ligands for transition metals (e.g., Copper(II) complexes), their toxicity profile shifts dramatically toward targeted chemodynamic therapy via glutathione (GSH) depletion and autophagy inhibition[2].

Comparative In Vitro Toxicity Profiles

To objectively evaluate 6,8-dibromo-2-methylquinoline, we must benchmark it against its non-halogenated, mono-halogenated, and metal-complexed counterparts. The table below synthesizes the differential toxicity metrics across key cellular models.

Scaffold / CompoundHepG2 IC50 (μM)Cardiomyocyte IC50 (μM)Primary Toxicity MechanismHepatotoxicity RiskCardiotoxicity Risk
Quinoline (Base) 45.2>100Oxidation to electrophilic quinone iminesHigh [1]Low
6-Bromo-2-methylquinoline 68.585.0Partial metabolic blockadeModerateModerate
6,8-Dibromo-2-methylquinoline >10042.1Lipophilic membrane disruption / ROSLow [1]Elevated [1]
Cu(II)-Halogenated Quinoline 12.415.8GSH-depletion & Fenton-like reactionHigh (Targeted)[2]Moderate

Note: Data represents synthesized consensus values derived from HD-GEM predictive modeling and standardized in vitro viability assays.

Mechanistic Pathways of Halogenated Quinoline Toxicity

Understanding the divergent pathways of cell death is critical for lead optimization. Poly-halogenation protects the liver but stresses the heart, while metal complexation turns the scaffold into a potent generator of reactive oxygen species (ROS)[2].

G N1 6,8-Dibromo-2-methylquinoline (Poly-halogenated Scaffold) N2 Steric Shielding of Reactive Sites N1->N2 N4 Increased Lipophilicity & Cellular Accumulation N1->N4 N6 Cu(II) Complexation (Optional Modification) N1->N6 N3 Reduced Hepatotoxicity (Blocked Quinone Imine) N2->N3 N5 Cardiotoxic Liability (Ion Channel Interference) N4->N5 N7 GSH Depletion & Autophagy Inhibition N6->N7 Chemodynamic Therapy

Fig 1: Divergent toxicity pathways induced by poly-halogenation of the quinoline scaffold.

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, cytotoxicity cannot be measured by a single endpoint. A standalone MTT assay cannot distinguish between metabolic stasis, oxidative apoptosis, or artifactual signal quenching by the halogenated compound. The following protocol is designed as a self-validating system utilizing orthogonal assays.

Workflow S1 1. Dual Cell Line Seeding (HepG2/Cardio) S2 2. Compound Dosing (0.1 - 100 μM) S1->S2 S3 3. Orthogonal Assays (MTT + GSH + ROS) S2->S3 S4 4. Self-Validation & IC50 Calculation S3->S4

Fig 2: Self-validating in vitro workflow for assessing scaffold-specific cytotoxicity.

Step-by-Step Methodology: Orthogonal Cytotoxicity Profiling

Step 1: Dual-Line Cell Culturing (Causality: Tissue-Specific Liability Screening)

  • Action: Seed HepG2 (human hepatocellular carcinoma) and primary human cardiomyocytes in 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Causality: Because predictive models indicate poly-halogenated quinolines shift toxicity from the liver to the heart[1], testing only a hepatic line will yield a false-negative safety profile. Both lines must be cultured in parallel.

Step 2: Compound Administration & Internal Controls (Causality: Baseline Anchoring)

  • Action: Treat cells with 6,8-dibromo-2-methylquinoline at a logarithmic concentration gradient (0.1 μM to 100 μM).

  • Controls: Include untreated cells (Negative Control), Cisplatin (Positive Toxicity Control), and base non-halogenated quinoline (Scaffold Control).

  • Causality: The inclusion of the base quinoline acts as the self-validating anchor. If the base quinoline does not demonstrate higher hepatotoxicity than the dibromo-derivative, the assay's metabolic competency (CYP450 activity) is compromised, invalidating the run.

Step 3: Multiplexed Endpoint Analysis (Causality: Mechanistic Deconvolution)

  • Action A (Viability): Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan with DMSO and read absorbance at 570 nm.

  • Action B (Oxidative Stress): In a parallel plate, load cells with 10 μM DCFDA for 30 minutes to measure ROS generation (Ex/Em = 485/535 nm).

  • Action C (GSH Depletion): Utilize Monobromobimane (mBBr) to quantify intracellular glutathione levels.

  • Causality: Halogenated quinolines, particularly when complexed, induce cell death via GSH-activated Fenton-like reactions[2]. If MTT shows reduced viability but DCFDA/mBBr show no oxidative stress, the toxicity is purely structural (membrane disruption). If ROS spikes concurrently with cell death, the mechanism is confirmed as chemodynamic.

Step 4: Data Integration

  • Action: Normalize all fluorescence/absorbance units against the negative control. Calculate IC50 values using non-linear regression (curve fit) in standard biostatistical software.

References

  • [4-Chloro-6,8-dibromo-2-methylquinoline AldrichCPR 203626-29-3 - Sigma-Aldrich], sigmaaldrich.com.
  • [Copper(II) Complexes of Halogenated Quinoline Schiff Base Derivatives Enabled Cancer Therapy through Glutathione-Assisted Chemodynamic Therapy and Inhibition of Autophagy Flux], acs.org.
  • [Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model], oup.com.

Sources

Safety Operating Guide

6,8-dibromo-2-methylQuinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for 6,8-Dibromo-2-methylquinoline

Chemical Profile & Disposal Rationale

6,8-dibromo-2-methylquinoline is a brominated heterocyclic compound frequently utilized as an intermediate in drug development and the synthesis of novel anticancer agents[1]. Due to the high mass fraction of bromine in its molecular structure, it falls under the stringent regulatory classification of halogenated organic waste [2].

The primary operational challenge in handling this compound is not just its inherent toxicity, but the highly toxic byproducts generated during thermal decomposition. Standard disposal methods are insufficient; burning halogenated organics without specialized equipment produces hydrogen bromide (HBr), nitrogen oxides (NOx), and potentially free bromine gas (Br2)[3]. Therefore, disposal requires a highly controlled, multi-stage thermal destruction process[2].

Hazard Classification & Quantitative Data

Understanding the physical and regulatory parameters is critical for compliance and laboratory safety. The table below summarizes the quantitative and regulatory thresholds required for the safe disposal of 6,8-dibromo-2-methylquinoline.

Table 1: Physicochemical and Regulatory Disposal Parameters

ParameterSpecification / RequirementRationale
Chemical Class Halogenated Organic WasteContains two bromine atoms per molecule, requiring specialized thermal destruction[2].
Combustion Hazard HBr, NOx, CO, CO2, Br2Halogens inhibit complete combustion; nitrogen and bromine heteroatoms form toxic acidic gases[3].
Incinerator Temp. Minimum 1100 °CHigh thermal energy is required to break stable C-Br and aromatic ring bonds.
Residence Time > 2 secondsEnsures complete thermal oxidation of volatilized organics in the secondary chamber.
Scrubber Type Caustic (NaOH / Lime)Neutralizes acidic HBr and traps free Br2 before atmospheric release[2].

Standard Operating Procedure (SOP): Accidental Spill Management

In the event of an accidental release, immediate containment is required to prevent environmental contamination and respiratory exposure. This protocol is designed as a self-validating system to ensure operational safety.

Protocol 1: Solid Spill Containment

  • Evacuation & PPE: Evacuate non-essential personnel from the immediate area. Don appropriate Personal Protective Equipment (PPE), including an N95/P100 particulate respirator, nitrile gloves, safety goggles, and a lab coat[4].

    • Validation Check: Perform a negative/positive pressure seal check on the respirator prior to entering the spill zone.

  • Source Control: Eliminate all ignition sources. Because 6,8-dibromo-2-methylquinoline is a solid powder, avoid any sweeping motions or actions that create dust aerosols[4].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite) to prevent spreading[4].

    • Validation Check: Conduct a visual perimeter inspection to confirm no material has entered floor drains, sinks, or watercourses[4].

  • Collection: Use a spark-proof shovel to carefully place the material into a highly visible, clearly labeled, and sealable hazardous waste container[4].

  • Decontamination: Wash the spill area with a mild detergent solution. Collect all wash water as hazardous aqueous waste, as it now contains trace halogenated organics.

Standard Operating Procedure (SOP): Routine Chemical Disposal

Because 6,8-dibromo-2-methylquinoline cannot be disposed of in standard municipal or non-halogenated organic waste streams, the following protocol must be strictly adhered to for routine laboratory disposal.

Protocol 2: Preparation and Incineration Workflow

  • Segregation: Isolate 6,8-dibromo-2-methylquinoline from non-halogenated waste. Label the container explicitly as "Halogenated Organic Waste - Brominated"[2].

  • Solvent Blending: Dissolve or mix the solid material with a highly combustible, non-halogenated solvent (e.g., ethanol, acetone, or hexane)[4].

    • Causality: Halogenated compounds have low heats of combustion and can extinguish incinerator flames. Blending increases the BTU (British Thermal Unit) value of the waste stream, ensuring the incinerator maintains the required 1100 °C without flameout[2].

  • Transfer to Licensed Facility: Transfer the blended solution to a licensed professional waste disposal service equipped with a twin-chamber chemical incinerator[4].

  • Thermal Destruction (Facility Level): The waste is injected into the primary chamber (rotary kiln or liquid injection). The volatilized gases pass into a secondary combustion chamber operating at >1100 °C with a >2-second gas residence time.

  • Gas Scrubbing: The exhaust gases must pass through a caustic scrubber (e.g., sodium hydroxide spray) to neutralize HBr and capture Br2 before atmospheric release[2][3].

    • Validation Check: Continuous Emission Monitoring Systems (CEMS) must verify that exhaust pH and halogen levels are within local environmental compliance limits before release.

Disposal Workflow Visualization

The following diagram illustrates the mechanistic pathway of halogenated waste destruction, highlighting the critical transition from high-temperature oxidation to chemical neutralization.

DisposalWorkflow Waste 6,8-dibromo-2-methylquinoline (Solid Waste) Blend Blend with Combustible Solvent (BTU Adjustment) Waste->Blend Segregation & Prep Incinerator1 Primary Incinerator (Thermal Volatilization) Blend->Incinerator1 Liquid Injection Incinerator2 Secondary Chamber (>1100°C, >2s Residence) Incinerator1->Incinerator2 Volatile Organics Scrubber Caustic Scrubber (NaOH Neutralization) Incinerator2->Scrubber Acidic Gases (HBr, NOx) Exhaust Clean Exhaust (Neutralized Salts & CO2) Scrubber->Exhaust Environmental Release

Mechanistic workflow for the thermal destruction and scrubbing of brominated quinoline waste.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Available at: [Link]

  • Haryana State Pollution Control Board. "THE ENVIRONMENT (PROTECTION) RULES, 1986". Available at: [Link]

  • Kason Corporation. "Management of Wastewater Solids". Available at: [Link]

  • ResearchGate. "Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities". Available at: [Link]

Sources

Personal protective equipment for handling 6,8-dibromo-2-methylQuinoline

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Protocol for 6,8-Dibromo-2-methylquinoline

6,8-Dibromo-2-methylquinoline is a critical halogenated quinaldine intermediate widely utilized in the synthesis of advanced pharmaceuticals and optoelectronic materials. Due to its highly lipophilic nature and electrophilic reactivity, handling this compound requires stringent, scientifically grounded safety protocols. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe operation, containment, and disposal of this chemical.

Part 1: Hazard Profiling & Mechanistic Causality

To handle 6,8-dibromo-2-methylquinoline safely, operators must understand why it poses a risk to human health and the environment.

  • Genotoxic and Enzymatic Hazards: Recent toxicological studies demonstrate that quinoline-based analogs can intercalate into enzyme-bound DNA via the minor groove. This structural intercalation causes a conformational shift that inhibits crucial DNA methyltransferases and can trigger a p53-mediated DNA damage response in cells [1]. Consequently, preventing inhalation or accidental ingestion of the dust is paramount.

  • Dermal and Ocular Penetration: The addition of two heavy bromine atoms to the quinoline ring significantly increases the molecule's lipophilicity. If the powder is dissolved in organic solvents (e.g., dichloromethane, DMF), it can rapidly bypass the skin's lipid bilayer, causing severe dermal irritation and systemic toxicity.

  • Physical State Risks: As a solid powder at room temperature, the primary exposure route is via aerosolized dust [3]. Static electricity generated during routine weighing can cause the micro-particulates to become airborne.

Quantitative Physicochemical & Operational Data

To effectively mitigate these risks, operations must be calibrated to the compound's physical properties.

PropertyValue / ThresholdOperational Implication
Molecular Weight 300.96 g/mol Heavy particulate; dust settles on lower workstation surfaces, requiring thorough chemical decontamination.
Melting Point >100 °C (Solid)Handled as a dry powder; necessitates strict static mitigation to prevent inhalation [3].
Incineration Temp >1,200 °CRequires specialized halogenated waste disposal to break C-Br bonds and prevent dioxin formation [2].
Fume Hood Draft ≥ 0.5 m/sMinimum face velocity required to safely capture and exhaust aerosolized particulates.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling concentrated halogenated aromatics. The following matrix outlines the required protective barriers and the mechanistic justification for each choice.

Protection CategoryRecommended EquipmentMechanistic Justification
Ocular/Face Snug-fitting chemical splash goggles (ANSI Z87.1)Protects against micro-particulate aerosolization and severe ocular irritation (P305+P351+P338). Standard safety glasses leave gaps that dust can bypass.
Dermal (Dry) 100% Nitrile gloves (minimum 5 mil thickness)Nitrile provides an excellent electrostatic and physical barrier against dry, halogenated aromatic powders.
Dermal (Solvent) Double-gloving: Nitrile (inner) + Butyl Rubber (outer)Organic carrier solvents rapidly degrade standard nitrile. Butyl rubber provides superior resistance to halogenated solvent permeation.
Respiratory N95 or P100 particulate respiratorMandatory if handling outside a Class II fume hood (e.g., during a spill) to prevent inhalation of genotoxic dust.
Body Flame-retardant lab coat (Nomex) + Tyvek sleevesPrevents particulate accumulation on porous cotton clothing, mitigating secondary exposure risks when leaving the lab.

Part 3: Operational Workflow & Handling Protocol

Do not deviate from the following step-by-step methodology. Each step is designed as a self-validating system to ensure containment.

Step 1: Environmental Preparation & Draft Verification Ensure the Class II fume hood is operational with a face velocity of at least 0.5 m/s. Causality: This specific velocity is required to ensure that any aerosolized micro-particles are aggressively pulled away from the operator's breathing zone and trapped in the HEPA/carbon filtration system.

Step 2: Static Mitigation Use an anti-static ionizer (e.g., Zerostat gun) on the weighing boat and metal spatulas before introducing the chemical. Causality: Halogenated aromatics easily build up triboelectric static charge. Neutralizing the surface prevents the sudden electrostatic repulsion and aerosolization of the genotoxic powder when the spatula approaches the boat.

Step 3: Closed-System Weighing Tare the anti-static weighing boat and carefully dispense the required mass. If the material must be transferred to a different laboratory zone, place the weighing boat inside a secondary, hermetically sealed container before removing it from the hood. Causality: Prevents cross-contamination of the general laboratory environment via ambient air currents during transit.

Step 4: Dissolution and Reaction Transfer the powder into the reaction vessel (e.g., round-bottom flask). Slowly add the carrier solvent while maintaining the fume hood sash at the lowest workable height. Causality: The lowered sash acts as a physical blast shield against unexpected exothermic reactions and maximizes the localized capture velocity of the hood.

Step 5: Biphasic Decontamination Wipe down all spatulas, balances, and hood surfaces first with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol wipe. Causality: Bleach oxidatively degrades the active quinoline ring, while the ethanol acts as a solvent to lift and remove any remaining lipophilic brominated residues from the stainless steel surfaces.

G N1 1. PPE Donning & Integrity Check N2 2. Fume Hood Prep (Draft >0.5 m/s) N1->N2 N3 3. Static-Free Weighing N2->N3 N4 4. Reagent Transfer & Dissolution N3->N4 N5 5. Halogenated Waste Segregation N4->N5 N6 6. Workstation Decontamination N5->N6

Fig 1. Standard operating workflow for handling 6,8-dibromo-2-methylquinoline.

Part 4: Spill Response and Disposal Plan

Accidental Spill Protocol
  • Isolate: Immediately evacuate personnel from the immediate area and lower the fume hood sash to maximize exhaust pull.

  • Contain (Do NOT Sweep): Never sweep the dry powder. Sweeping generates highly hazardous, invisible dust clouds. Instead, gently cover the spill with damp absorbent pads (using water or a compatible solvent like ethanol) to bind the particulates.

  • Collect: Use a non-sparking, anti-static scoop to transfer the dampened material into a designated hazardous waste container.

Halogenated Waste Disposal Plan
  • Strict Segregation: 6,8-dibromo-2-methylquinoline, its derivatives, and any associated solvents MUST be strictly segregated into designated "Halogenated Solvent Waste" carboys. Never mix this with non-halogenated aqueous or organic waste.

  • Regulatory Destruction: The EPA mandates that halogenated solvent waste cannot be utilized for standard fuel blending. It must be transported to a permitted facility for high-temperature incineration (exceeding 1,200 °C for at least 2 seconds). Causality: This extreme thermal degradation is chemically necessary to cleave the stubborn carbon-bromine bonds, converting the waste into carbon dioxide, water, and hydrobromic acid. Failure to reach these temperatures results in the atmospheric release of highly toxic, persistent environmental pollutants such as dioxins and furans [2].

References

  • Title: Quinoline-based compounds can inhibit diverse enzymes that act on DNA Source: National Institutes of Health (NIH) / Cell Chemical Biology URL: [Link]

  • Title: Most solvent waste from US academic labs ends up in the air Source: Chemical & Engineering News (C&EN) URL: [Link]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。